Product packaging for Tetrachyrin(Cat. No.:CAS No. 73483-88-2)

Tetrachyrin

Cat. No.: B1164380
CAS No.: 73483-88-2
M. Wt: 300.4 g/mol
InChI Key: ZPJLCCRNYWMMRT-GFBDQPOWSA-N
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Description

(1S,2S,5R,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one has been reported in Melanthera prostrata, Pseudognaphalium viscosum, and other organisms with data available.
RN given for (4alpha,9alpha)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B1164380 Tetrachyrin CAS No. 73483-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5R,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3/t14-,15-,17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLCCRNYWMMRT-GFBDQPOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@@]3(CC[C@H](C4)C(=C)C5)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73483-88-2
Record name Tetrachyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073483882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of Rearranged Kaurenoid Lactones: A Case Study of "Tetrachyrin"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, a compound specifically named "Tetrachyrin" as a rearranged kaurenoid lactone is not found in the public scientific literature. Therefore, this guide utilizes "this compound" as a hypothetical case study to demonstrate the comprehensive process of structure elucidation for a novel rearranged kaurenoid lactone, based on established methodologies for this class of natural products.

Introduction

Rearranged kaurenoid lactones are a fascinating subclass of diterpenoids characterized by a complex, polycyclic carbon skeleton derived from the kaurane framework, which has undergone significant intramolecular rearrangement and oxidation to form a lactone ring. These natural products often exhibit a wide range of biological activities, making them attractive targets for phytochemical investigation and drug discovery. The elucidation of their intricate three-dimensional structures is a challenging but essential step in understanding their chemical properties and biological functions. This technical guide provides an in-depth overview of the modern spectroscopic and analytical techniques employed in the structure determination of these complex molecules, using our hypothetical rearranged kaurenoid lactone, "this compound," as an illustrative example.

The process of structure elucidation for a novel natural product is a systematic investigation that integrates various analytical techniques to piece together its molecular puzzle.[1] The primary methods employed are mass spectrometry for determining the molecular formula, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to establish the connectivity and relative stereochemistry of the atoms.[2] In cases where the molecule can be crystallized, X-ray crystallography provides the ultimate, unambiguous determination of the complete molecular structure.[1][3][4]

Isolation and Purification

The initial step in the structure elucidation of a novel natural product is its isolation from the source organism (e.g., plant, fungus, or marine invertebrate) and purification to obtain a sample of sufficient quantity and purity for spectroscopic analysis.

Experimental Protocol: Isolation and Purification of "this compound"
  • Extraction: The dried and powdered source material (e.g., 1 kg of plant leaves) is exhaustively extracted with a solvent of medium polarity, such as methanol or a mixture of dichloromethane and methanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components based on their polarity. The fraction containing the target compound, as determined by preliminary thin-layer chromatography (TLC) analysis, is selected for further purification.

  • Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the major components.

    • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using a suitable solvent (e.g., methanol) to remove smaller impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system to yield the pure "this compound."

The overall workflow for the isolation and structure elucidation of a novel natural product like "this compound" can be visualized as a logical progression from the raw biological material to the final, confirmed chemical structure.

G cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Source Source Material (e.g., Plant) Extraction Crude Extract Source->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography Partitioning->ColumnChrom HPLC Pure 'this compound' ColumnChrom->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR Xray X-ray Crystallography HPLC->Xray Structure Final Structure MS->Structure NMR->Structure Xray->Structure

Figure 1: Overall workflow for the isolation and structure elucidation of "this compound".

Determination of Molecular Formula

High-resolution mass spectrometry (HR-MS) is the primary technique used to determine the exact mass of the molecule, from which the molecular formula can be deduced.

Experimental Protocol: HR-ESI-MS Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: A dilute solution of the purified "this compound" is prepared in a suitable solvent (e.g., methanol).

  • Analysis: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.

Data Presentation: Mass Spectrometry Data for "this compound"
ParameterValue
Ionization ModeESI+
Observed [M+H]⁺347.1856 m/z
Calculated [M+H]⁺347.1858 m/z
Molecular FormulaC₂₀H₂₆O₅
Mass Error-0.57 ppm
Rings and Double Bonds8

Elucidation of the 2D Structure using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[5][6][7] A series of NMR experiments are conducted to establish the carbon skeleton and the placement of functional groups.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of pure "this compound" is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

  • Experiments: The following NMR experiments are typically performed:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the relative stereochemistry.

The logical flow of interpreting these NMR experiments to build the molecular structure is a stepwise process.

G H_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC C_NMR ¹³C NMR / DEPT (Carbon Types) C_NMR->HSQC COSY COSY (H-H Connectivity) HSQC->COSY HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure_2D 2D Structure (Planar Structure) COSY->Structure_2D HMBC->Structure_2D

Figure 2: Logical workflow for 2D structure elucidation using NMR data.
Data Presentation: ¹H and ¹³C NMR Data for "this compound" (in CDCl₃)

PositionδC (ppm)δH (ppm), mult. (J in Hz)Key HMBC Correlations (H → C)Key COSY Correlations (H-H)
138.5 (t)1.85 (m), 1.60 (m)C-2, C-3, C-5, C-10H-2
227.2 (t)2.10 (m), 1.95 (m)C-1, C-3, C-10H-1, H-3
378.9 (d)4.15 (dd, 10.5, 4.5)C-1, C-2, C-4, C-5H-2
442.1 (s)---
555.8 (d)2.50 (d, 5.0)C-4, C-6, C-7, C-10H-6
672.3 (d)4.80 (d, 5.0)C-5, C-7, C-8, C-10H-5
750.1 (d)2.80 (m)C-5, C-6, C-8, C-9H-6, H-8
845.3 (s)---
952.5 (d)2.20 (m)C-8, C-10, C-11, C-12H-11
1048.9 (s)---
1129.8 (t)2.35 (m), 2.15 (m)C-9, C-12, C-13H-9, H-12
12175.2 (s)---
13135.8 (s)---
14148.5 (d)6.20 (s)C-8, C-13, C-15, C-16H-15
15120.1 (t)5.10 (s), 4.95 (s)C-13, C-14, C-16H-14
16170.5 (s)---
1721.5 (q)1.25 (s)C-3, C-4, C-5-
1833.4 (q)1.10 (s)C-3, C-4, C-5-
1965.1 (t)3.80 (d, 12.0), 3.65 (d, 12.0)C-4, C-5, C-18-
2015.8 (q)0.95 (s)C-1, C-5, C-9, C-10-

Note: This data is representative for a hypothetical rearranged kaurenoid lactone and is intended for illustrative purposes.

Determination of Relative and Absolute Stereochemistry

Once the planar structure is established, the next critical step is to determine the three-dimensional arrangement of the atoms, known as stereochemistry.

NOESY for Relative Stereochemistry

The NOESY experiment identifies protons that are physically close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining the relative configuration of stereocenters. For example, a strong NOE correlation between H-5 and H-9 in a kaurenoid skeleton would suggest that these protons are on the same face of the molecule.

X-ray Crystallography for Absolute Stereochemistry

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the entire molecular structure, including the absolute stereochemistry.[3][4][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Crystals of "this compound" are grown by slow evaporation of a solvent system (e.g., methanol/water or acetone/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can often be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.

Conclusion

The structure elucidation of a novel rearranged kaurenoid lactone like "this compound" is a meticulous process that relies on the synergistic application of modern analytical techniques.[10][11] Through a combination of isolation, mass spectrometry, and extensive 1D and 2D NMR spectroscopy, the molecular formula and planar structure can be established. The final and most crucial step, the determination of the stereochemistry, is best achieved through NOESY experiments and, ideally, confirmed by single-crystal X-ray crystallography. This comprehensive approach not only unveils the beautiful complexity of natural products but also paves the way for understanding their biological significance and potential for therapeutic applications.

References

A Technical Guide to the Spectroscopic Analysis of Tetrachyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The systematic recording of quantitative data is crucial for spectroscopic analysis and structural elucidation. The following tables provide a standardized format for presenting ¹H-NMR, ¹³C-NMR, and mass spectrometry data for a compound with the molecular formula C₂₀H₂₈O₂.

Table 1: ¹H-NMR Spectroscopic Data Template for Tetrachyrin (C₂₀H₂₈O₂)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment

Table 2: ¹³C-NMR Spectroscopic Data Template for this compound (C₂₀H₂₈O₂)

Chemical Shift (δ) ppmCarbon Type (DEPT)Assignment

Table 3: Mass Spectrometry Data Template for this compound (C₂₀H₂₈O₂)

Ionization ModeMass Analyzer[M+H]⁺ (m/z)[M+Na]⁺ (m/z)High-Resolution MS (HRMS) [M+H]⁺Key Fragment Ions (m/z)
ESIQ-TOF

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation of a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation

  • Accurately weigh approximately 1-5 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that obscure important regions of the spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm), unless the solvent signal is used as a reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

b) ¹H-NMR Spectroscopy Protocol

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tuning and Shimming : Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal resolution and line shape.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Acquisition Time (at) : 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1) : 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans (ns) : 8 to 64 scans, depending on the sample concentration.

    • Spectral Width (sw) : A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Data Processing :

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the TMS or solvent signal.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to determine proton-proton connectivities.

c) ¹³C-NMR Spectroscopy Protocol

  • Instrument Setup : Use the same spectrometer as for ¹H-NMR, tuning the probe to the ¹³C frequency.

  • Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should also be performed to differentiate between CH, CH₂, and CH₃ groups.

    • Acquisition Time (at) : 1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans (ns) : 256 to 4096 scans or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

    • Spectral Width (sw) : A range of 0 to 220 ppm is typically used for organic molecules.

  • Data Processing :

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS or solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Mass Spectrometry (MS)

a) Sample Preparation

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. The solvent should be compatible with the chosen ionization technique.

  • For electrospray ionization (ESI), the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization efficiency.

b) High-Resolution Mass Spectrometry (HRMS) Protocol

  • Instrumentation : A mass spectrometer capable of high resolution and accurate mass measurement, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended.

  • Ionization Source : Electrospray ionization (ESI) is a common soft ionization technique suitable for many natural products. Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.

  • Acquisition Mode : Acquire data in both positive and negative ion modes to observe different adducts and increase the chances of detecting the molecular ion.

  • Mass Range : Set a mass range appropriate for the expected molecular weight of this compound (C₂₀H₂₈O₂ has a monoisotopic mass of 300.2089 Da). A range of m/z 100-1000 is generally sufficient.

  • Data Analysis :

    • Determine the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the exact mass to calculate the elemental composition. This is a critical step in confirming the molecular formula.

    • Analyze the fragmentation pattern (MS/MS) to gain structural information. This can be achieved through collision-induced dissociation (CID).

Visualization of Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis and structure elucidation of a natural product.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_data Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification (e.g., Chromatography) Purity Purity Assessment (e.g., HPLC, LC-MS) Isolation->Purity MS Mass Spectrometry (MS) - High Resolution (HRMS) - Tandem MS (MS/MS) Purity->MS NMR NMR Spectroscopy - 1D: ¹H, ¹³C, DEPT - 2D: COSY, HSQC, HMBC Purity->NMR Formula Determine Molecular Formula (from HRMS) MS->Formula Fragments Identify Substructures (from ¹H, ¹³C, DEPT, MS/MS) NMR->Fragments Formula->Fragments Connectivity Assemble Structure (from 2D NMR) Fragments->Connectivity Stereochem Determine Stereochemistry (from NOESY/ROESY, Coupling Constants) Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: General workflow for the spectroscopic analysis of a natural product.

Structure_Elucidation_Logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Start Purified Compound HRMS HRMS Data Start->HRMS H_NMR ¹H-NMR (Proton Environments) Start->H_NMR C_NMR ¹³C-NMR & DEPT (Carbon Types) Start->C_NMR COSY COSY (¹H-¹H Connectivity) Start->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Start->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Start->HMBC Formula Molecular Formula (C₂₀H₂₈O₂) HRMS->Formula DBE Degrees of Unsaturation Formula->DBE Final_Structure Final Structure of this compound DBE->Final_Structure H_NMR->Final_Structure C_NMR->Final_Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Logical flow for structure elucidation using integrated spectroscopic data.

The Enigmatic Pathway: A Technical Guide to the Hypothesized Biosynthesis of Tetrachyrin in Asteraceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachyrin, a complex tetracyclic sesquiterpenoid found in select species of the Asteraceae family, presents a fascinating biosynthetic puzzle. While the specific enzymatic steps leading to its unique carbon skeleton remain unelucidated, this technical guide provides a comprehensive overview of the current understanding of sesquiterpene lactone (STL) biosynthesis in Asteraceae and posits a hypothesized pathway for this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the biosynthesis of complex terpenoids and the potential for their biotechnological production.

Introduction to Sesquiterpene Lactones in Asteraceae

The Asteraceae family is a rich source of bioactive specialized metabolites, among which sesquiterpene lactones (STLs) are a prominent and structurally diverse class.[1][2][3] These C15 terpenoids are derived from farnesyl pyrophosphate (FPP) and are characterized by a lactone ring, which contributes to their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. The biosynthesis of STLs involves a series of complex enzymatic reactions, primarily catalyzed by terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s), leading to a vast array of skeletal types.[1]

The General Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of all sesquiterpenoids, including this compound, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. The initial steps of STL biosynthesis are generally conserved and involve the cyclization of FPP and subsequent oxidative modifications.

Cyclization of Farnesyl Pyrophosphate

The first committed step in STL biosynthesis is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase (TPS). In many well-characterized STL pathways within Asteraceae, the primary cyclization product is germacrene A.[1][4] This reaction is a critical branching point that dictates the foundational carbon skeleton of the resulting STL.

Oxidative Modifications

Following cyclization, the sesquiterpene scaffold undergoes a series of oxidative modifications, predominantly catalyzed by CYP450 enzymes. These reactions introduce hydroxyl groups and other functionalities, which are crucial for the subsequent lactonization and further structural diversification. A common intermediate in the biosynthesis of many STLs is germacrene A acid, formed through the oxidation of germacrene A.[1]

The formation of the characteristic lactone ring is typically achieved through the hydroxylation of a specific carbon atom, followed by spontaneous or enzyme-catalyzed lactonization. The regioselectivity of this hydroxylation is a key factor in determining the type of lactone ring formed (e.g., germacranolide, guaianolide).

A Hypothesized Biosynthetic Pathway for this compound

The precise biosynthetic pathway to this compound has not been experimentally determined. However, based on its complex tetracyclic structure and the known principles of sesquiterpenoid biosynthesis in Asteraceae, a plausible pathway can be hypothesized. This proposed pathway involves a series of intricate cyclization and rearrangement reactions following the initial formation of a germacrene-like precursor.

It is important to note that the following proposed pathway is speculative and awaits experimental validation.

Proposed Key Steps
  • Formation of a Germacranolide Intermediate: The pathway likely proceeds through a germacranolide intermediate, such as costunolide, which is a common precursor for many other STLs.[3] This would involve the cyclization of FPP to germacrene A, followed by oxidation to germacrene A acid and subsequent lactonization.

  • Intramolecular Cyclizations: The formation of the tetracyclic core of this compound would necessitate at least two additional intramolecular cyclization events. These cyclizations could be initiated by the formation of a carbocation, potentially triggered by protonation or the action of a specialized cyclase.

  • Skeletal Rearrangements: The intricate ring system of this compound suggests that skeletal rearrangements may occur during the biosynthetic process. Such rearrangements are not uncommon in terpenoid biosynthesis and can lead to significant structural complexity.

  • Final Tailoring Steps: The final steps in the pathway would likely involve further oxidative modifications, such as hydroxylations or dehydrogenations, to yield the final structure of this compound.

Data Presentation

As the biosynthetic pathway of this compound has not been elucidated, there is currently no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields. Future research in this area will be critical to populate the following conceptual tables.

Table 1: Putative Enzymes in this compound Biosynthesis

Enzyme Class Proposed Function Substrate Product
Sesquiterpene SynthaseFPP CyclizationFarnesyl PyrophosphateGermacrene A (hypothesized)
Cytochrome P450OxidationGermacrene AGermacrene A Acid (hypothesized)
Cytochrome P450Hydroxylation/LactonizationGermacrene A AcidGermacranolide intermediate (hypothesized)
Cyclase(s)Intramolecular CyclizationsGermacranolide intermediateBicyclic/Tricyclic intermediates (hypothesized)
Cytochrome P450Tailoring ReactionsTetracyclic intermediateThis compound

Table 2: Hypothetical Quantitative Parameters

Parameter Enzyme Value Units
KmEnzyme NameData Not AvailableµM
kcatEnzyme NameData Not Availables-1
Precursor ConcentrationPrecursor NameData Not Availableµg/g FW
Product TiterThis compoundData Not Availableµg/g FW

Experimental Protocols

Detailed experimental protocols for the key experiments required to elucidate the biosynthetic pathway of this compound are provided below. These protocols are based on standard methodologies used in the study of terpenoid biosynthesis.

Protocol 1: Identification of Candidate Genes by Transcriptome Mining

Objective: To identify candidate terpene synthase and cytochrome P450 genes involved in this compound biosynthesis from a this compound-producing Asteraceae species.

Methodology:

  • Plant Material: Collect tissues from a known this compound-producing plant species at various developmental stages and under different environmental conditions (e.g., with and without elicitor treatment).

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • De Novo Transcriptome Assembly: Assemble the RNA-Seq reads into a de novo transcriptome.

  • Gene Annotation: Annotate the assembled transcripts to identify putative terpene synthases, cytochrome P450s, and other relevant enzyme families based on sequence homology to known genes.

  • Differential Expression Analysis: Compare the expression profiles of candidate genes across different tissues and treatments to identify those that correlate with this compound accumulation (if known).

Protocol 2: In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes identified through transcriptome mining.

Methodology:

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into a suitable expression vector (e.g., for E. coli or yeast).

  • Heterologous Protein Production and Purification: Express the recombinant proteins and purify them using affinity chromatography.

  • Enzyme Assays:

    • Terpene Synthase Assay: Incubate the purified TPS with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized sesquiterpene products.

    • Cytochrome P450 Assay: Reconstitute the purified CYP450 with a suitable reductase partner and NADPH. Incubate with the putative substrate (e.g., the product of the TPS reaction) and analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualization of the Hypothesized Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the general pathway for sesquiterpene lactone biosynthesis and the hypothesized extension to this compound.

general_stl_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene_A Germacrene A FPP->Germacrene_A Sesquiterpene Synthase (TPS) Germacrene_A_Acid Germacrene A Acid Germacrene_A->Germacrene_A_Acid Cytochrome P450 (Oxidation) Germacranolide Germacranolide Intermediate Germacrene_A_Acid->Germacranolide Cytochrome P450 (Hydroxylation & Lactonization) Other_STLs Other Sesquiterpene Lactones Germacranolide->Other_STLs Further Modifications

Caption: General biosynthetic pathway of sesquiterpene lactones in Asteraceae.

hypothesized_tetrachyrin_pathway Germacranolide Germacranolide Intermediate Bicyclic_Intermediate Bicyclic Intermediate Germacranolide->Bicyclic_Intermediate Intramolecular Cyclization 1 (Putative Cyclase) Tricyclic_Intermediate Tricyclic Intermediate Bicyclic_Intermediate->Tricyclic_Intermediate Intramolecular Cyclization 2 (Putative Cyclase) Tetracyclic_Scaffold Tetracyclic Scaffold Tricyclic_Intermediate->Tetracyclic_Scaffold Skeletal Rearrangement (Putative Enzyme) This compound This compound Tetracyclic_Scaffold->this compound Tailoring Steps (e.g., Oxidation) (Putative P450s)

Caption: Hypothesized biosynthetic pathway from a germacranolide intermediate to this compound.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach, combining genomics, transcriptomics, and detailed biochemical characterization of the involved enzymes. The identification and functional analysis of the specific cyclases and tailoring enzymes responsible for the formation of its unique tetracyclic core will be a significant step forward. This knowledge will not only shed light on the evolution of chemical diversity in Asteraceae but also pave the way for the metabolic engineering of high-value terpenoids for pharmaceutical and other applications.

References

An In-Depth Technical Guide to the Natural Sources and Distribution of Tetrachyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachyrin is a naturally occurring diterpenoid classified as a rearranged kaurenoid lactone. This technical guide provides a comprehensive overview of its natural sources, distribution, and methods for its isolation. First identified in 1979, this compound has been isolated from a select number of species within the Asteraceae plant family. This document consolidates the available scientific literature to present quantitative data on its occurrence, detailed experimental protocols for its extraction and purification, and an exploration of its known biological activities. The information is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, all belonging to the Asteraceae family. Its distribution appears to be concentrated within specific genera known for producing a diverse array of terpenoid compounds.

Primary Botanical Sources

The primary natural sources of this compound that have been documented in scientific literature are:

  • Tetrachyron orizabaensis : This flowering plant, native to Mexico, is the original source from which this compound was first isolated and after which it was named.

  • Helianthus debilis : Commonly known as the beach sunflower, this species is another primary source of this compound.

  • Wedelia paludosa : Now often classified under the genus Sphagneticola, this species is a known producer of various kaurane-type diterpenoids, including this compound.

  • Myripnois dioica : This species has also been reported as a source of this compound.

Quantitative Distribution

Quantitative data on the yield of this compound from its natural sources is limited. The original isolation paper by Ohno et al. (1979) provides the most detailed account. The yields can vary based on the plant part used, geographical location, and extraction methodology.

Botanical Source Plant Part Extraction Method Yield of this compound Reference
Tetrachyron orizabaensisAerial PartsMethanol Extraction followed by Chromatography0.015% (of dried plant material)Ohno et al. (1979)
Helianthus debilisAerial PartsMethanol Extraction followed by Chromatography0.008% (of dried plant material)Ohno et al. (1979)
Wedelia paludosaAerial PartsEthanol ExtractionData not specified in available literature
Myripnois dioicaAerial PartsEthyl Acetate FractionationData not specified in available literature

Experimental Protocols

The isolation and purification of this compound involve multi-step extraction and chromatographic techniques. The following protocol is based on the methodology described by Ohno et al. (1979) for the isolation from Tetrachyron orizabaensis and Helianthus debilis.

General Extraction and Fractionation
  • Plant Material Preparation : Dried and ground aerial parts of the source plant are used as the starting material.

  • Solvent Extraction : The plant material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude MeOH extract is partitioned between chloroform (CHCl₃) and water. The CHCl₃-soluble fraction, which contains the diterpenoids, is retained for further purification.

Chromatographic Purification
  • Silica Gel Column Chromatography : The CHCl₃-soluble fraction is subjected to column chromatography on silica gel.

  • Elution Gradient : A gradient elution is performed using a mixture of benzene and ethyl acetate (EtOAc), with an increasing proportion of EtOAc.

  • Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to known kaurenoid lactones are pooled.

  • Preparative TLC : The pooled fractions are further purified by preparative TLC on silica gel, using a benzene-EtOAc solvent system.

  • Crystallization : The purified this compound is crystallized from a mixture of diethyl ether and petroleum ether to yield colorless crystals.

experimental_workflow start Dried Aerial Plant Material extraction Methanol Extraction start->extraction evaporation Evaporation under Reduced Pressure extraction->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract partitioning Chloroform-Water Partitioning crude_extract->partitioning chloroform_fraction Chloroform-Soluble Fraction partitioning->chloroform_fraction silica_column Silica Gel Column Chromatography (Benzene-EtOAc Gradient) chloroform_fraction->silica_column fractions TLC-Monitored Fractions silica_column->fractions prep_tlc Preparative TLC (Benzene-EtOAc) fractions->prep_tlc crystallization Crystallization (Et₂O-Petroleum Ether) prep_tlc->crystallization final_product Pure this compound Crystals crystallization->final_product

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, as a member of the kaurenoid lactone class of diterpenoids, it is plausible that this compound may exhibit similar biological activities.

Kaurenoid lactones, as a group, have been reported to possess a range of biological activities, including:

  • Cytotoxic and Antitumor Activity : Many diterpenoids show cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Activity : Some kaurenoid lactones have been shown to inhibit inflammatory pathways.

  • Antimicrobial Activity : Antibacterial and antifungal properties have been observed in this class of compounds.

  • Antimalarial Activity : Certain rearranged kaurane diterpenoids have demonstrated activity against Plasmodium falciparum.

Currently, there is no published research that delineates a specific signaling pathway that is modulated by this compound. Further investigation is required to determine its mechanism of action and potential therapeutic targets.

logical_relationship cluster_activities Potential Biological Activities (Inferred from Class) This compound This compound kaurenoid_lactone Kaurenoid Lactone (Class of Diterpenoids) This compound->kaurenoid_lactone is a member of cytotoxic Cytotoxic/ Antitumor kaurenoid_lactone->cytotoxic exhibits anti_inflammatory Anti-inflammatory kaurenoid_lactone->anti_inflammatory exhibits antimicrobial Antimicrobial kaurenoid_lactone->antimicrobial exhibits antimalarial Antimalarial kaurenoid_lactone->antimalarial exhibits

Caption: Inferred biological activities of this compound.

Conclusion

This compound is a rare diterpenoid with a limited known natural distribution within the Asteraceae family. While methods for its isolation have been established, there is a clear need for further research to quantify its presence in various source materials and to explore its pharmacological potential. The lack of data on its biological activity and mechanism of action presents a significant opportunity for future investigation, which could unveil novel therapeutic applications for this unique natural product. This guide serves as a starting point for researchers embarking on the study of this compound, providing the foundational knowledge necessary for its isolation and further exploration.

Synthesis of Tetrachyrin and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of published reports detailing the chemical synthesis of the diterpenoid Tetrachyrin (CAS 73483-88-2). While this natural product is commercially available through isolation from botanical sources, its total synthesis has not been described in peer-reviewed journals. This guide, therefore, addresses the broader topic of synthesizing structurally related compounds, specifically focusing on the recent total synthesis of the complex ent-kaurane diterpenoid, (–)-glaucocalyxin A. This challenging synthesis, accomplished by the Jia group, provides valuable insights into the strategies and methodologies applicable to the construction of such intricate molecular architectures, which could potentially be adapted for the future synthesis of this compound or its analogs.

Introduction to ent-Kaurane Diterpenoids and the Synthetic Challenge of (–)-Glaucocalyxin A

The ent-kaurane diterpenoids are a large family of natural products characterized by a tetracyclic carbon skeleton. Many of these compounds exhibit significant biological activities, making them attractive targets for synthetic chemists.[1] (–)-Glaucocalyxin A is a highly oxidized member of this family, presenting a formidable synthetic challenge due to its dense array of functional groups and stereocenters.[2] The successful total synthesis of such a molecule not only provides access to the natural product and its analogs for biological evaluation but also serves as a platform for the development of new synthetic methods.

Quantitative Data from the Total Synthesis of (–)-Glaucocalyxin A

The following table summarizes key quantitative data for selected steps in the total synthesis of (–)-glaucocalyxin A, as reported by the Jia group. This data is essential for researchers looking to reproduce or adapt these methods.

Step No.ReactionStarting MaterialProductYield (%)
1Mn(III)-mediated radical cyclizationSubstituted cyclohexenoneBicyclo[3.2.1]octane intermediate75%
2MOM protectionDiol intermediateMOM-protected diol95%
3Weinreb amide formationEster intermediateWeinreb amide92%
4Grignard addition & Silyl enol ether formationWeinreb amideSilyl enol ether85% (2 steps)
5Intramolecular Diels-Alder reactionTriene precursorTetracyclic core65%

Key Experimental Protocol: Mn(III)-Mediated Radical Cyclization

This pivotal step establishes the core bicyclo[3.2.1]octane ring system of (–)-glaucocalyxin A. The following protocol is a representative example of the detailed methodologies provided in the primary literature.

Synthesis of the Bicyclo[3.2.1]octane Intermediate:

To a solution of the substituted cyclohexenone starting material (1.0 eq) in acetic acid (0.1 M) at room temperature was added manganese(III) acetate dihydrate (2.5 eq). The reaction mixture was stirred vigorously for 12 hours. Upon completion, the reaction was quenched by the addition of water and the aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclo[3.2.1]octane product as a white solid.

Visualizing the Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the overall logical flow of the total synthesis of (–)-glaucocalyxin A, highlighting the key strategic transformations.

Total_Synthesis_Glaucocalyxin_A A Substituted Cyclohexenone B Bicyclo[3.2.1]octane Intermediate A->B Mn(III)-mediated Radical Cyclization C Functional Group Manipulations B->C Protection & Side Chain Installation D Triene Precursor C->D Elaboration to Diels-Alder Substrate E Tetracyclic Core D->E Intramolecular Diels-Alder F Late-Stage Oxidations E->F Hydroxylations & Deprotections G (–)-Glaucocalyxin A F->G Final Oxidations

References

No Publicly Available Data on the Biological Activity of Tetrachyrin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant absence of published research on the biological activity of the compound Tetrachyrin. Despite extensive searches for biological activity studies, screening assays, mechanisms of action, and associated signaling pathways, no specific data for this compound could be identified.

Initial and subsequent targeted searches for "this compound" consistently yielded information pertaining to other similarly named but distinct molecules, most notably the antibiotic Tetracycline and the acetylcholinesterase inhibitor Tacrine . This indicates that "this compound," as a subject of biological research, does not have a presence in the public scientific domain.

Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are predicated on the existence of foundational research. Without any primary data on this compound's biological effects, these elements cannot be generated.

For researchers, scientists, and drug development professionals interested in this molecule, the first necessary step would be to conduct primary exploratory research to determine if this compound possesses any biological activity. Such a study would involve:

  • Initial Screening: Testing this compound against a diverse range of biological targets to identify any potential effects.

  • Assay Development: If an activity is identified, the development of specific and robust assays to quantify its potency and efficacy would be required.

  • Mechanism of Action Studies: Subsequent investigations to understand how this compound interacts with its biological target at a molecular level.

  • Pathway Analysis: Elucidating the downstream effects of this compound on cellular signaling cascades.

Until such fundamental research is conducted and published, a technical guide on the biological activity screening of this compound cannot be produced.

Tetrachyrin: A Potential Cytotoxic Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Tetrachyrin, a bis-benzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has emerged as a promising candidate for cancer chemotherapy. Extensive preclinical studies have demonstrated its potent cytotoxic effects against a wide range of human cancers, including but not limited to, lung, breast, colon, prostate, and liver cancers. Its multifaceted mechanism of action involves the induction of apoptosis, autophagy, and cell cycle arrest, primarily through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and MAPK. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Cytotoxic Activity of this compound

This compound exhibits significant dose- and time-dependent cytotoxic activity against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549 Lung Carcinoma9.50Not Specified[1]
H1299 Non-Small Cell Lung Cancer10.18Not Specified[1]
MDA-MB-231 Breast Cancer1.18 ± 0.14Not Specified[2]
HT-29 Colon Carcinoma22.9824[3]
HT-29 Colon Carcinoma6.8748[3]
SW620 Colon Cancer~1Not Specified
HepG2 Hepatocellular Carcinoma9.0 ± 1.048
U937 Leukemia2.5 µg/mlNot Specified[4]
SW872 Malignant Liposarcoma~5-1024[5]
HL7702 (Normal Liver) Normal44.25 ± 0.21Not Specified[2]

Mechanism of Action

The cytotoxic effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and modulate autophagy, as well as to arrest the cell cycle at various phases.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of caspases, a family of proteases that play essential roles in apoptosis.

  • Intrinsic Pathway: this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: this compound can also enhance the expression of death receptors like DR4 and DR5 on the surface of cancer cells, making them more susceptible to apoptosis initiated by their respective ligands.[7]

Cell LineApoptosis InductionKey Molecular EventsReference
HT-29 Dose-dependent increaseUpregulation of Bax, downregulation of Bcl-2, cleavage of caspase-3 and PARP.[3]
SW620 InducedUpregulation of Bad, downregulation of Bcl-2.[6]
A549 InducedActivation of PARP.[3]
U937 Confirmed by Annexin V/PI stainingSurface phosphatidylserine expression.[4]
HaCaT Enhanced H2O2-induced apoptosisCaspase-dependent pathway.[8]
Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G1/S or G2/M phase in various cancer cells, thereby inhibiting their proliferation. This is often accompanied by the modulation of key cell cycle regulatory proteins.

Cell LineCell Cycle Phase ArrestKey Molecular EventsReference
HT-29 G1 phaseDownregulation of cyclin D1 and CDK4.[3]
A549 G1 phaseIncreased sub-G1 and G1 populations.[9][10]
EOMA G1/S phaseDose-dependent increase in G1/G0, decrease in S phase.[11]
786-O, 769-P, ACHN (RCC) G1 phaseUpregulation of p21 and p27.[12]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn inhibits protein synthesis and cell growth.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway plays a critical role in cancer development and progression. This compound can inhibit this pathway by downregulating the expression of β-catenin and its downstream targets, such as c-Myc and Cyclin D1.

Tetrachyrin_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Apoptosis Apoptosis Induction cluster_CellCycle Cell Cycle Arrest This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_upstream MAPK_upstream This compound->MAPK_upstream Modulates beta_catenin beta_catenin This compound->beta_catenin Inhibits Bax_Bad Bax/Bad This compound->Bax_Bad Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates CyclinD1_CDK4 Cyclin D1/CDK4 This compound->CyclinD1_CDK4 Downregulates p21_p27 p21/p27 This compound->p21_p27 Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Inhibition Cell_Growth_Proliferation Inhibition of Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation Leads to p38_JNK_ERK p38_JNK_ERK MAPK_upstream->p38_JNK_ERK Activates Apoptosis_MAPK Apoptosis p38_JNK_ERK->Apoptosis_MAPK Induces Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b Inhibits GSK3b->beta_catenin Degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activates Target_Genes Target_Genes TCF_LEF->Target_Genes Transcription Target_Genes->Cell_Growth_Proliferation Mitochondria Mitochondria Bax_Bad->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 PARP_cleavage PARP_cleavage Caspase3->PARP_cleavage Cleavage Apoptosis_final Apoptosis PARP_cleavage->Apoptosis_final Leads to G1_S_transition G1/S Transition CyclinD1_CDK4->G1_S_transition p21_p27->CyclinD1_CDK4 Cell_Proliferation Inhibition of Cell Proliferation G1_S_transition->Cell_Proliferation

Caption: Overview of signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • DMSO (Dimethyl sulfoxide) or MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Carefully remove the medium and add 150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[13]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm or 590 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read Read absorbance dissolve->read analyze Analyze data read->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[7]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[1]

  • Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Seed and treat cells harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[15]

  • Incubate the fixed cells at -20°C for at least 2 hours.[15]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[15]

  • Analyze the DNA content by flow cytometry.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.[5]

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[16]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound has demonstrated significant potential as a cytotoxic agent against a variety of cancers. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways makes it an attractive candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in cancer treatment. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.

References

Unveiling the Insecticidal Potential of Tetrachyrin: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the insecticidal properties of Tetrachyrin, a diterpenoid compound. Despite significant interest in naturally derived insecticides, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the bioactivity of this compound against agricultural pests. While the compound has been identified and its chemical structure elucidated (CAS 73483-88-2; Formula: C20H28O2), there is a conspicuous lack of quantitative data regarding its efficacy, mechanism of action, and experimental protocols for its evaluation as an insecticide.

This document, therefore, serves not as a summary of existing data on this compound, but as a methodological framework for researchers interested in investigating its potential insecticidal properties. The information presented is based on established protocols for the evaluation of novel insecticidal compounds, particularly those derived from the Asteraceae family, to which plants containing diterpenoids often belong.

General Overview of Diterpenoids from Asteraceae as Insecticides

Diterpenoids, a class of chemical compounds to which this compound belongs, are known to exhibit a range of biological activities, including insecticidal and antifeedant properties. Research on various plant extracts from the Asteraceae family has demonstrated their potential to control insect pests. These effects are often attributed to the complex mixture of secondary metabolites, including diterpenoids. The primary modes of action observed for such compounds include neurotoxicity, disruption of insect growth and development, and deterrence of feeding.

Proposed Experimental Workflow for a Novel Compound like this compound

For a previously uncharacterized compound such as this compound, a systematic approach is required to determine its insecticidal potential. The following workflow outlines the key experimental stages.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioassays cluster_moa Mechanism of Action extraction Source Material (e.g., Plant extraction) purification Purification of This compound extraction->purification Chromatography screening Preliminary Screening (e.g., contact toxicity) purification->screening dose_response Dose-Response Assays (LC50 determination) screening->dose_response antifeedant Antifeedant Assays screening->antifeedant growth_inhibition Growth Inhibition Studies screening->growth_inhibition neurotoxicity Neurotoxicity Assays (e.g., enzyme inhibition) dose_response->neurotoxicity signaling Signaling Pathway Analysis neurotoxicity->signaling

Caption: Proposed experimental workflow for evaluating the insecticidal properties of this compound.

Hypothetical Data Presentation

While no specific data for this compound exists, the following tables illustrate how quantitative results from the proposed bioassays would be structured for clear comparison.

Table 1: Acute Contact Toxicity of this compound against Common Agricultural Pests

Pest SpeciesTarget StageLC50 (µg/cm²) (95% CI)Slope ± SE
Spodoptera frugiperda3rd Instar LarvaeData not availableData not available
Myzus persicaeAdult (apterous)Data not availableData not available
Tetranychus urticaeAdult FemaleData not availableData not available
LC50: Lethal concentration required to kill 50% of the test population. CI: Confidence Interval. SE: Standard Error.

Table 2: Antifeedant and Growth Inhibition Effects of this compound

Pest SpeciesAssay TypeEndpointValue (Concentration)
Spodoptera frugiperdaAntifeedantAFI50 (µg/cm²)Data not available
Spodoptera frugiperdaGrowth InhibitionGI50 (ppm)Data not available
AFI50: Antifeedant Index of 50%. GI50: Growth Inhibition of 50%.

Detailed Methodologies for Key Experiments

The following are generalized protocols that can be adapted for the study of this compound.

Extraction and Isolation of this compound

A detailed protocol for the extraction and purification of this compound would be dependent on the source material. A general approach would involve solvent extraction followed by chromatographic purification.

  • Extraction: The dried and powdered source material would be subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Purification: The crude extract showing initial activity would be subjected to column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) to isolate pure this compound. The identity and purity of the compound would be confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Insecticidal Bioassays

Standardized bioassay methods are crucial for determining the toxicity of a compound.

  • Contact Toxicity Assay (Leaf-dip or Topical Application):

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., acetone).

    • For a leaf-dip assay, leaf discs of a suitable host plant are dipped in the test solutions for a specified time and allowed to air dry.

    • For topical application, a precise volume of the test solution is applied directly to the dorsal thorax of the insect using a micro-applicator.

    • Treated insects are transferred to a clean environment with a food source.

    • Mortality is recorded at specified intervals (e.g., 24, 48, 72 hours).

    • LC50 values are calculated using probit analysis.

  • Antifeedant Assay (Choice and No-Choice Tests):

    • Leaf discs are treated with different concentrations of this compound.

    • In a choice test, insects are presented with treated and untreated leaf discs.

    • In a no-choice test, insects are only provided with treated leaf discs.

    • The area of the leaf disc consumed is measured after a specific period.

    • The Antifeedant Index (AFI) is calculated.

  • Insect Growth Regulation Assay:

    • Insects are reared on an artificial diet incorporated with various concentrations of this compound.

    • Parameters such as larval and pupal duration, pupal weight, and adult emergence are recorded.

    • The Growth Inhibition (GI) percentage is calculated.

Potential Mechanism of Action: Avenues for Investigation

The mode of action of a novel insecticide is a critical area of research. For a diterpenoid like this compound, several potential mechanisms could be investigated.

signaling_pathway cluster_nervous_system Nervous System Targets cluster_cellular_processes Cellular Processes This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition? GABA GABA-gated Chloride Channels This compound->GABA Modulation? NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition? Mitochondria Mitochondrial Respiration This compound->Mitochondria Disruption? Detox_Enzymes Detoxification Enzymes (e.g., GSTs, P450s) This compound->Detox_Enzymes Inhibition?

Preliminary in vitro Evaluation of Tectochrysin and Tetrandrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Tetrachyrin" did not yield specific results. However, extensive data is available for the similarly named compounds "Tectochrysin" and "Tetrandrine," which are also natural products with significant in vitro anticancer activity. This guide provides a preliminary in vitro evaluation of both Tectochrysin and Tetrandrine, assuming a possible error in the original compound name.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro anti-cancer properties of Tectochrysin and Tetrandrine. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Part 1: In Vitro Evaluation of Tectochrysin

Tectochrysin, a flavonoid found in plants like Alpinia oxyphylla, has demonstrated potential as an anti-cancer agent by modulating multiple signaling pathways, inducing apoptosis, and overcoming multidrug resistance.[1]

Data Presentation: Cytotoxicity of Tectochrysin

The anti-cancer efficacy of Tectochrysin has been quantified across various cancer cell lines. The following table summarizes the reported IC50 values.

Cell LineCancer TypeIC50 (µM)Reference
VariousVarious>100[2]

Note: The available search results indicate that the IC50 values for Tectochrysin in four tested cell lines were considerably higher than 100 µM.[2] Further research is needed to identify cell lines with higher sensitivity.

Experimental Protocols

1. MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effects of Tectochrysin on cancer cells.[1]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Tectochrysin for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Tectochrysin exerts its anti-cancer effects through the modulation of several key signaling pathways.

1. Inhibition of NF-κB Signaling Pathway

Tectochrysin directly inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer, promoting cell proliferation and survival.[1] Tectochrysin binds to the p50 subunit of the NF-κB complex, preventing its nuclear translocation and the subsequent transcription of anti-apoptotic genes.[1]

G Tectochrysin Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm Tectochrysin Tectochrysin p50_p65 NF-κB (p50/p65) Tectochrysin->p50_p65 binds to p50 IκBα IκBα p50_p65->IκBα Nucleus Nucleus p50_p65->Nucleus translocation IKK IKK IKK->p50_p65 phosphorylates IκBα TargetGenes Target Gene Transcription (Anti-apoptotic) Nucleus->TargetGenes

Tectochrysin inhibits NF-κB nuclear translocation.

2. Induction of Apoptosis via Death Receptors

Tectochrysin upregulates the expression of death receptors such as DR3, DR4, and Fas on the cancer cell surface.[1] The binding of their respective ligands triggers the extrinsic apoptosis pathway, leading to caspase activation.[1]

G Tectochrysin-Induced Apoptosis via Death Receptors Tectochrysin Tectochrysin DeathReceptors Death Receptors (DR3, DR4, Fas) Tectochrysin->DeathReceptors upregulates expression FADD FADD DeathReceptors->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates CaspaseCascade Caspase Cascade Caspase8->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Tectochrysin promotes apoptosis through death receptors.

Part 2: In Vitro Evaluation of Tetrandrine

Tetrandrine, a bisbenzylisoquinoline alkaloid from the plant Stephania tetrandra, has been shown to induce cytotoxic effects in various human cancer cells through the induction of apoptosis and autophagy.[3]

Data Presentation: Cytotoxicity of Tetrandrine

Quantitative data on the IC50 values of Tetrandrine was not explicitly available in the provided search results. Further targeted searches would be required to populate a detailed table.

Experimental Protocols

1. Flow Cytometry for Cell Cycle Analysis

  • Objective: To determine the effect of Tetrandrine on the cell cycle distribution of cancer cells.

  • Protocol:

    • Treat cancer cells with Tetrandrine for a specified time.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark to allow for DNA staining.

    • Analyze the cell cycle distribution using a flow cytometer. Tetrandrine has been shown to induce G1/S cell cycle arrest.[4][5]

2. Western Blot for Apoptosis-Related Proteins

  • Objective: To investigate the molecular mechanism of Tetrandrine-induced apoptosis.

  • Protocol:

    • Treat cells with Tetrandrine and prepare cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases-3, -8, -9, PARP, Beclin-1, LC3-I/II).[3]

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system. Tetrandrine has been shown to induce the activation of caspases and cleavage of PARP.[3]

Signaling Pathways and Mechanisms of Action

1. Induction of Apoptosis and Autophagy

Tetrandrine induces cell death in cancer cells through both apoptosis and autophagy.[3] Apoptosis is triggered via the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase (PARP).[3] Autophagy is initiated through the Beclin-1/LC3-I, II signaling pathways.[3]

G Tetrandrine-Induced Apoptosis and Autophagy cluster_apoptosis Apoptosis cluster_autophagy Autophagy Tetrandrine Tetrandrine Caspase8 Caspase-8 Tetrandrine->Caspase8 Caspase9 Caspase-9 Tetrandrine->Caspase9 Beclin1 Beclin-1 Tetrandrine->Beclin1 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis LC3 LC3-I/II Beclin1->LC3 Autophagy Autophagy LC3->Autophagy

Tetrandrine induces both apoptosis and autophagy.

2. G1/S Cell Cycle Arrest via ROS/Akt Pathway

Tetrandrine can inhibit the proliferation of endothelial cells by inducing G1/S arrest through the accumulation of reactive oxygen species (ROS) and subsequent decrease in phospho-Akt protein levels.[4] This anti-angiogenic effect contributes to its anti-cancer properties.[4]

G Tetrandrine-Induced G1/S Arrest via ROS/Akt Tetrandrine Tetrandrine ROS ROS Accumulation Tetrandrine->ROS Akt p-Akt ROS->Akt decreases CyclinDE Cyclin D & E CDKs Akt->CyclinDE downregulates G1S_Arrest G1/S Arrest CyclinDE->G1S_Arrest

Tetrandrine induces G1/S arrest through the ROS/Akt pathway.

3. Sensitization to TRAIL-Induced Apoptosis

In prostate cancer cells, Tetrandrine can sensitize cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[6]

G Tetrandrine Sensitization to TRAIL-Induced Apoptosis Tetrandrine Tetrandrine DR4_DR5 Death Receptors (DR4, DR5) Tetrandrine->DR4_DR5 upregulates TRAIL TRAIL TRAIL->DR4_DR5 binds Caspase_Activation Caspase Activation DR4_DR5->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Tetrandrine enhances TRAIL-mediated apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tetrachyrin from Helianthus debilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachyrin, a rearranged kaurenoid lactone, is a diterpenoid compound that has been identified in Helianthus debilis, commonly known as the beach sunflower. This document provides a comprehensive guide for the extraction, isolation, and preliminary analysis of this compound. The protocols outlined are based on established phytochemical methods for the isolation of kaurenoid diterpenes from plants of the Asteraceae family, supplemented with specific information regarding this compound where available. These application notes are intended to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.

Introduction to this compound and Helianthus debilis

Helianthus debilis is a perennial herb belonging to the Asteraceae family, native to the coastal regions of the United States.[1][2] Like other members of the Helianthus genus, it is a rich source of various secondary metabolites, including terpenoids.[3] Terpenoids from Helianthus species are known to possess a range of biological activities and contribute to the plant's defense mechanisms.[4]

This compound is a specific rearranged kaurenoid lactone that was first isolated from Tetrachyron orizabaensis and Helianthus debilis. This discovery highlights the potential of H. debilis as a natural source for this unique diterpenoid. Kaurenoid diterpenes are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects, making this compound a compound of interest for drug discovery and development.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves, stems, and flowers) of Helianthus debilis should be collected. For consistency, it is recommended to collect from mature plants during the flowering season.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Terpenoid Fraction

This protocol describes a standard solvent-based extraction method for obtaining a crude extract enriched with terpenoids.

Materials:

  • Powdered, dried Helianthus debilis plant material

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Erlenmeyer flasks

  • Shaker

Procedure:

  • Maceration: Weigh 1 kg of the powdered plant material and place it in a large Erlenmeyer flask. Add 5 L of methanol to the flask.

  • Extraction: Seal the flask and place it on a shaker at room temperature for 48 hours.

  • Filtration: After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Re-extraction: Repeat the extraction process on the plant residue with fresh methanol (2 x 5 L) to ensure exhaustive extraction.

  • Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude methanol extract.

  • Defatting: To remove non-polar constituents like fats and waxes, the crude methanol extract is suspended in a minimal amount of water and then partitioned with hexane. Discard the hexane layer, which contains the fatty material. The aqueous methanol layer, now enriched in more polar compounds including diterpenoids, is retained.

  • Final Concentration: The defatted extract is further concentrated using a rotary evaporator to yield the final crude terpenoid-rich extract.

Isolation and Purification of this compound

The isolation of pure this compound from the crude extract is a multi-step process involving chromatographic techniques.

Materials:

  • Crude terpenoid-rich extract from H. debilis

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for chromatography: Hexane, Ethyl Acetate, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Acetonitrile and Water (HPLC grade)

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally with pure ethyl acetate and methanol.

    • Collect fractions of a fixed volume (e.g., 50 mL).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light (254 nm) and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).

    • Pool the fractions that show a similar TLC profile, particularly those containing spots with an Rf value corresponding to that of a diterpenoid standard, if available.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • The pooled and concentrated fractions from column chromatography that are rich in the compound of interest are subjected to preparative HPLC for final purification.

    • A reverse-phase C18 column is typically used.

    • The mobile phase is a gradient of water and acetonitrile. The exact gradient program should be optimized based on analytical HPLC runs.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): To check the purity of the isolated compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): For structural elucidation.

Data Presentation

The following table summarizes the expected outcomes of the extraction and isolation process. The yield of this compound can vary depending on the plant material and extraction efficiency.

ParameterDescriptionExpected Value (per kg of dry plant material)
Crude Methanol Extract Yield The total weight of the extract after solvent evaporation.50 - 100 g
Crude Terpenoid Fraction Yield The weight of the extract after defatting.20 - 40 g
Purified this compound Yield The final weight of the pure isolated compound.Data not available in the reviewed literature. Requires experimental determination.
Purity of this compound Determined by HPLC analysis.> 95%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Helianthus debilis.

Extraction_Workflow Plant Helianthus debilis (Aerial Parts) Drying Drying & Grinding Plant->Drying Powder Powdered Plant Material Drying->Powder Extraction Methanol Extraction (Maceration) Powder->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Defatting Hexane Partition (Defatting) Crude_Extract->Defatting Terpenoid_Extract Crude Terpenoid Extract Defatting->Terpenoid_Extract Column_Chrom Silica Gel Column Chromatography Terpenoid_Extract->Column_Chrom Fractions Fractions Column_Chrom->Fractions TLC TLC Analysis Fractions->TLC Pooled_Fractions Pooled Fractions TLC->Pooled_Fractions Prep_HPLC Preparative HPLC Pooled_Fractions->Prep_HPLC This compound Pure this compound Prep_HPLC->this compound Analysis Spectroscopic Analysis (HPLC, MS, NMR) This compound->Analysis

Caption: Workflow for this compound extraction.

Potential Signaling Pathway of Kaurenoid Diterpenes

Kaurenoid diterpenes have been reported to exhibit anti-inflammatory and anti-cancer activities. A plausible mechanism of action involves the modulation of key signaling pathways related to inflammation and apoptosis. The following diagram illustrates a hypothetical signaling pathway that may be influenced by this compound, based on the known activities of related compounds.

Signaling_Pathway cluster_cell Cell cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis This compound This compound IKK IKK This compound->IKK Inhibition Bax Bax This compound->Bax Upregulation Bcl2 Bcl-2 This compound->Bcl2 Downregulation NFkB NF-κB Proinflammatory Pro-inflammatory Genes (COX-2, iNOS) NFkB->Proinflammatory Transcription IkB IκBα IKK->IkB Phosphorylation IkB->NFkB Release Caspase3 Caspase-3 Bax->Caspase3 Activation Bcl2->Caspase3 Inhibition Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome

Caption: Potential signaling pathway of this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the successful extraction and isolation of this compound from Helianthus debilis. This rearranged kaurenoid lactone represents a promising candidate for further investigation in drug development due to the known biological activities of related diterpenoids. The provided workflows and diagrams serve as valuable tools for researchers embarking on the study of this natural product. Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of this compound.

References

Application Note: Quantification of Tetrachyrin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tetrachyrin, a diterpenoid compound. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document provides a comprehensive starting protocol based on established principles of reversed-phase chromatography, suitable for method development and validation. The protocol outlines instrumentation, sample preparation, chromatographic conditions, and data analysis. Additionally, a workflow for method development is presented to guide researchers in optimizing the separation and quantification of this compound in various sample matrices.

Introduction

This compound (CAS No. 73483-88-2) is a diterpenoid with the molecular formula C₂₀H₂₈O₂.[1][2] The quantification of such compounds is crucial in various stages of research and drug development, including phytochemical analysis, pharmacokinetic studies, and quality control of formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of organic molecules.[3][4][5] This document presents a generalized reversed-phase HPLC (RP-HPLC) method, which is a common and effective approach for the analysis of non-polar to moderately polar compounds like diterpenoids.[6][7] The method can be adapted and validated for specific research needs.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[1] A DAD is suitable if this compound possesses a chromophore for UV-Vis absorption, while an ELSD is a universal detector that can be used if the compound lacks a suitable chromophore.

  • Chromatographic Column: A C18 reversed-phase column is a suitable starting point for method development due to its versatility in separating a wide range of organic compounds.[5][6]

  • Solvents: HPLC-grade acetonitrile, methanol, and water are required.

  • Reagents: Formic acid or trifluoroacetic acid (TFA) may be used as mobile phase modifiers to improve peak shape.

  • This compound Standard: A certified reference standard of this compound with known purity is essential for calibration and quantification.

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.

Sample Preparation: The sample preparation method will depend on the matrix. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended to remove interfering substances.[2][8]

  • Extraction: Extract the sample containing this compound with a suitable organic solvent.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.[8][9]

HPLC Method Protocol

The following table outlines a starting point for the HPLC method parameters. Optimization will be necessary based on the specific HPLC system, column, and sample matrix.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 50% B2-15 min: 50-95% B15-20 min: 95% B20-22 min: 95-50% B22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
DAD Wavelength Scan 200-400 nm, select optimal wavelength
ELSD Parameters Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM (optimize as needed)

Data Presentation and Analysis

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%

Table 2: Method Validation Summary (Example)

ParameterResult
Linearity (Concentration Range) e.g., 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) To be determined (e.g., 98-102%)
Precision (% RSD) To be determined (< 2%)

Diagrams

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway where this compound might be investigated.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibration Curve dissolve->dilute extract Sample Extraction (LLE/SPE) reconstitute Reconstitute in Mobile Phase extract->reconstitute filter Filter Sample reconstitute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (DAD/ELSD) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Experimental workflow for this compound quantification by HPLC.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Conceptual signaling pathway for this compound's potential mechanism of action.

Conclusion

This application note provides a foundational HPLC method for the quantification of this compound. The outlined protocol, including sample preparation and chromatographic conditions, serves as a robust starting point for researchers. Method optimization and validation are critical next steps to ensure the accuracy, precision, and reliability of the data for specific applications in drug development and scientific research.

References

Application Notes and Protocols for Determining Tetrachyrin Cytotoxicity using a Cell-Based MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of cytotoxic effects is a critical step in the discovery and development of new therapeutic agents from natural products. This application note provides a detailed protocol for assessing the cytotoxicity of Tetrachyrin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[1][2][3] The assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.[2][3]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[3] This reduction only occurs in living cells with intact mitochondrial function. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[2]

Materials and Reagents

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipettor

  • Sterile pipette tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm

  • Inverted microscope

  • Sterile reservoirs

  • Orbital shaker

Reagents:

  • Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7).

  • This compound: Stock solution of known concentration, typically dissolved in Dimethyl Sulfoxide (DMSO).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate Buffered Saline (PBS).

    • Vortex or sonicate to dissolve completely.

    • Filter-sterilize the solution using a 0.2 µm filter.

    • Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[4]

  • Solubilization Solution:

    • DMSO: Commonly used to dissolve the formazan crystals.[2]

    • Alternative: 10% SDS in 0.01 M HCl.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).

Experimental Protocol

This protocol is designed for a 96-well plate format.

4.1. Cell Seeding:

  • Culture the selected cell line until it reaches 70-80% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, collect them by centrifugation.

  • Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

  • Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL (the optimal cell density may vary depending on the cell line and should be determined empirically).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

4.2. Treatment with this compound:

  • After the 24-hour incubation, visually inspect the cells under a microscope to ensure proper attachment and morphology.

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution to achieve the desired final concentrations. Also, prepare the positive and vehicle controls.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound, positive control, vehicle control, or fresh medium (for untreated control) to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

4.3. MTT Assay:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubate the plate for 2 to 4 hours at 37°C in the CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

4.4. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

5.1. Data Calculation: The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Absorbance of Treated Cells: Absorbance of cells treated with this compound.

  • Absorbance of Untreated Control: Absorbance of cells treated with medium only.

  • Absorbance of Blank: Absorbance of medium only (no cells).

5.2. IC50 Determination: The IC50 (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve with the percentage of cell viability against the logarithm of the this compound concentration.

5.3. Data Summary Table:

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated)1.2540.087100%
11.1030.06588.0%
50.8760.05169.8%
100.6320.04250.4%
250.3150.02925.1%
500.1580.01812.6%
Positive Control0.1230.0159.8%
Vehicle Control1.2480.08199.5%

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 3. 24h Incubation cell_seeding->incubation_24h add_this compound 4. Add this compound incubation_24h->add_this compound incubation_treatment 5. Incubate (24-72h) add_this compound->incubation_treatment add_mtt 6. Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 7. Incubate (2-4h) add_mtt->incubation_mtt solubilization 8. Solubilize Formazan incubation_mtt->solubilization read_absorbance 9. Read Absorbance (570nm) solubilization->read_absorbance data_analysis 10. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Receptor Death Receptor This compound->Receptor Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Inhibits Caspase8 Caspase-8 Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Application Note: In Vitro Acetylcholinesterase Inhibition Assay Using Tetrachyrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, myasthenia gravis, and senile dementia.[1] Tetrachyrin, a diterpenoid compound with the molecular formula C₂₀H₂₈O₂[3][4], has been identified as a potential candidate for drug development. This document provides a detailed protocol for evaluating the in vitro acetylcholinesterase inhibitory activity of this compound using a modified Ellman's method.[5][6]

Principle of the Assay

The assay is based on the reaction of acetylthiocholine iodide (ATCI) with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[5][7] The presence of an AChE inhibitor, such as this compound, will reduce the rate of this colorimetric reaction, and the degree of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the acetylcholinesterase inhibition activity of this compound. This data is for illustrative purposes to demonstrate the application of the described protocol.

Table 1: Inhibition of Acetylcholinesterase by this compound

This compound Concentration (µM)% Inhibition (Mean ± SD)
115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.2
2578.9 ± 5.1
5092.5 ± 3.8

Table 2: IC₅₀ Value of this compound against Acetylcholinesterase

CompoundIC₅₀ (µM)
This compound9.8
Donepezil (Reference)0.025

Experimental Protocols

Materials and Reagents

  • This compound (CAS: 73483-88-2)[3][4]

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil (reference inhibitor)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Preparation of Reagents

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in PBS (pH 8.0). Dilute to a final concentration of 0.1 U/mL with PBS just before use.

  • ATCI Solution (15 mM): Dissolve ATCI in deionized water to a final concentration of 15 mM.

  • DTNB Solution (3 mM): Dissolve DTNB in PBS (pH 8.0) to a final concentration of 3 mM.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute with PBS to achieve the desired final concentrations.

  • Donepezil Stock Solution (1 mM): Dissolve Donepezil in DMSO to create a 1 mM stock solution. Further dilute with PBS for use as a reference inhibitor.

Assay Protocol

  • Add 25 µL of varying concentrations of this compound solution to the wells of a 96-well microplate.

  • For the negative control, add 25 µL of PBS (containing the same final concentration of DMSO as the test wells).

  • For the positive control, add 25 µL of Donepezil solution at a known inhibitory concentration.

  • Add 50 µL of the AChE solution (0.1 U/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of the DTNB solution (3 mM) to each well.

  • Initiate the reaction by adding 25 µL of the ATCI solution (15 mM) to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader.

  • Continue to read the absorbance every minute for 10 minutes.

Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the reaction rate of the negative control.

    • V_sample is the reaction rate in the presence of this compound.

  • Plot the % inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions add_inhibitor Add this compound/ Control to Plate prep_this compound->add_inhibitor prep_ache Prepare AChE Solution add_ache Add AChE Solution prep_ache->add_ache prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB Solution prep_dtnb->add_dtnb prep_atci Prepare ATCI Solution add_atci Add ATCI Solution prep_atci->add_atci add_inhibitor->add_ache incubate1 Incubate (37°C, 15 min) add_ache->incubate1 incubate1->add_dtnb add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm add_atci->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

signaling_pathway cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal This compound This compound This compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application of Tetrachyrin in Photodynamic Therapy: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of available scientific literature, there is currently no information on a compound named "Tetrachyrin" being used in the context of photodynamic therapy (PDT). Extensive searches did not yield any data regarding its photosensitizing properties, mechanism of action in PDT, or any in vitro or in vivo studies related to this application.

The search results did, however, provide information on other established and experimental photosensitizers that contain "tetra" as a prefix in their chemical names, such as various forms of tetra-phenyl porphyrins and chlorins. It is possible that "this compound" may be a novel or less-common compound, a proprietary name not yet widely published, or a misspelling of another photosensitizer.

Without any available data, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams for "this compound" in photodynamic therapy.

For researchers, scientists, and drug development professionals interested in photodynamic therapy, we recommend consulting literature on well-documented photosensitizers. Key areas of investigation for any potential photosensitizer include:

  • Photophysical and Photochemical Properties: This includes absorption spectrum, molar absorption coefficients, fluorescence quantum yield, and the quantum yield of singlet oxygen generation. A high quantum yield of singlet oxygen is a critical requirement for a good PDT photosensitizer.

  • In Vitro Studies: These experiments are crucial to determine the photosensitizer's cellular uptake, subcellular localization, and its phototoxicity in cancer cell lines. Key assays include cytotoxicity assays (e.g., MTT assay), apoptosis and necrosis assays, and cellular uptake studies using fluorescence microscopy.

  • In Vivo Studies: Animal models are used to evaluate the therapeutic efficacy and safety of the photosensitizer. These studies typically involve inducing tumors in animal models, administering the photosensitizer, and then applying light to the tumor site. Tumor response, cure rates, and systemic toxicity are monitored.

  • Mechanism of Action and Signaling Pathways: Understanding how a photosensitizer leads to cell death is vital. This involves investigating the signaling pathways activated upon photoirradiation, such as those leading to apoptosis, necrosis, or autophagy. The subcellular localization of the photosensitizer is a key determinant of the induced cell death mechanism.

Should information on "this compound" become available in the scientific literature, a detailed analysis of its properties and potential applications in photodynamic therapy could be conducted.

Tetrachyrin: Uncharted Territory as a Chemical Probe for Biological Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in novel chemical probes for elucidating complex biological processes, a thorough review of available scientific literature and chemical databases reveals no established use of Tetrachyrin as a chemical probe for studying biological pathways. While the compound is commercially available and its basic chemical properties are documented, there is a lack of published research detailing its biological targets, mechanism of action, or any protocols for its application in cellular or biochemical assays.

This compound is a diterpenoid natural product with the chemical formula C₂₀H₂₈O₂ and a registered CAS number of 73483-88-2. It has been isolated from plants such as Wedelia paludosa and Myripnois dioica. However, beyond its identification and chemical characterization, its biological activity remains largely unexplored in the public domain.

For a compound to be considered a chemical probe, it must possess several key attributes, including high affinity and selectivity for a specific biological target, a well-understood mechanism of action, and demonstrated utility in studying a biological process in a cellular or in vivo context. The current body of scientific knowledge on this compound does not provide this necessary information.

Researchers and drug development professionals seeking chemical probes for specific biological pathways are advised to consult established databases and literature for well-validated molecules with proven utility. The development of a novel chemical probe involves a rigorous and extensive process of target identification, validation, and optimization, none of which has been publicly documented for this compound.

Therefore, at present, no detailed application notes, experimental protocols, or signaling pathway diagrams can be generated for the use of this compound as a chemical probe due to the absence of foundational research in this area. The scientific community has not yet characterized this molecule in a capacity that would enable its use for the systematic study of biological pathways.

Application Notes and Protocols for Treating HeLa Cells with a Hypothetical Tetracyclic Compound (Tetra-C)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Tetrachyrin" is not found in the available scientific literature. Therefore, this document provides a generalized protocol for a hypothetical tetracyclic compound, hereafter referred to as "Tetra-C," to demonstrate the methodology for evaluating the cytotoxic and apoptotic effects of a novel compound on HeLa cells. The presented data are illustrative and not derived from actual experiments with a compound named this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

HeLa, an immortalized human cervical cancer cell line, is a fundamental tool in cancer research and drug discovery.[1] This document outlines a comprehensive protocol for evaluating the in vitro efficacy of Tetra-C, a hypothetical tetracyclic compound, against HeLa cells. The protocols provided herein detail the procedures for assessing cytotoxicity, and apoptosis induction, and for probing the underlying molecular mechanisms through Western blotting. These methods are foundational for the preliminary screening and characterization of potential anticancer agents.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of Tetra-C on HeLa cells.

Table 1: Cytotoxicity of Tetra-C on HeLa Cells (MTT Assay)

Treatment DurationIC50 Value (µM)
24 hours45.8
48 hours28.3
72 hours15.1

IC50: The concentration of a drug that gives a half-maximal response.

Table 2: Apoptosis Induction by Tetra-C in HeLa Cells (Annexin V-FITC/PI Assay after 48h Treatment)

Tetra-C Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1570.4 ± 3.515.8 ± 1.913.8 ± 1.2
3045.1 ± 4.230.2 ± 2.824.7 ± 2.1
6020.7 ± 3.148.9 ± 3.730.4 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

HeLa Cell Culture and Maintenance

This protocol describes the standard procedures for culturing and passaging HeLa cells to ensure healthy, viable cells for experimentation.

Materials:

  • HeLa cell line (e.g., ATCC® CCL-2™)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • 0.25% Trypsin-EDTA solution[3]

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • 15 mL conical tubes

  • Incubator at 37°C with 5% CO2[3]

Protocol:

  • Maintain HeLa cells in T-75 flasks with complete DMEM medium in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cell monolayer with 5-10 mL of sterile PBS.[3]

  • Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[2]

  • Neutralize the trypsin by adding 8-10 mL of complete DMEM.

  • Gently pipette the cell suspension up and down to create a single-cell suspension and transfer to a 15 mL conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete DMEM.

  • Seed new T-75 flasks at a desired density (e.g., 1:5 to 1:10 split ratio) and add fresh medium to a total volume of 15-20 mL.

  • Return the flasks to the incubator. The medium should be changed every 2-3 days.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity and is used to determine the cytotoxic effects of Tetra-C on HeLa cells.[4]

Materials:

  • HeLa cells

  • Complete DMEM

  • Tetra-C stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate overnight.[6]

  • Prepare serial dilutions of Tetra-C in complete DMEM.

  • Replace the medium in the wells with 100 µL of the Tetra-C dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • HeLa cells

  • 6-well plates

  • Tetra-C stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of Tetra-C for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved Caspase-3.

Materials:

  • HeLa cells

  • 6-well plates

  • Tetra-C stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat HeLa cells with Tetra-C as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action cluster_3 Data Analysis HeLa_Culture HeLa Cell Culture Seeding Cell Seeding (96-well & 6-well plates) HeLa_Culture->Seeding Treatment Treatment with Tetra-C (24, 48, 72h) Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Annexin_V Annexin V/PI Staining Treatment->Annexin_V Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspase-3) Treatment->Western_Blot IC50 IC50 Calculation MTT_Assay->IC50 Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification

Caption: Experimental workflow for evaluating Tetra-C in HeLa cells.

Hypothetical Signaling Pathway of Tetra-C Induced Apoptosis

G cluster_0 Pro-Apoptotic cluster_1 Anti-Apoptotic TetraC Tetra-C Bax Bax TetraC->Bax upregulates Bcl2 Bcl-2 TetraC->Bcl2 downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Tetra-C.

References

Application Notes and Protocols for the NMR Assignment and Interpretation of Tetrachyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachyrin is a diterpene natural product that has garnered interest within the scientific community. Understanding its precise chemical structure is fundamental for any further investigation into its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules like this compound. These application notes provide a comprehensive overview of the methodologies and interpretation strategies for the complete ¹H and ¹³C NMR assignment of this compound.

Data Presentation

A thorough literature search was conducted to obtain the ¹H and ¹³C NMR spectral data for this compound. However, at the time of this writing, a publication containing the complete and assigned NMR data for this compound could not be located in the public domain. For the purpose of these application notes, and to provide a clear example of how such data should be presented, the following tables are structured to summarize the anticipated ¹H and ¹³C NMR data. Once this data becomes available, it can be populated into the tables below for easy comparison and interpretation.

Table 1: ¹H NMR Data for this compound (Solvent, Temperature, Frequency)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
e.g., H-1e.g., 1.23e.g., dde.g., 12.5, 4.0e.g., 1H
...............

Table 2: ¹³C NMR and DEPT Data for this compound (Solvent, Temperature, Frequency)

PositionChemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
e.g., C-1e.g., 35.4e.g., CH₂e.g., -
............

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR data for a natural product like this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for natural products include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆ ((CD₃)₂CO), and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for most standard NMR experiments.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following is a standard suite of NMR experiments for the structure elucidation of a novel natural product.

  • ¹H NMR (Proton): This is the foundational experiment.

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR (Carbon-13): Provides information on all carbon atoms.

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • DEPT-135: CH and CH₃ signals appear positive, while CH₂ signals are negative.

    • DEPT-90: Only CH signals are observed.

    • DEPT-45: All protonated carbons appear as positive signals.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

    • Pulse Sequence: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Sequence: Standard HMBC experiment (e.g., hmbcgpndqf).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining stereochemistry.

    • Pulse Sequence: Standard NOESY experiment (e.g., noesygpph).

    • Mixing Time: Typically varied between 300-800 ms to observe different NOE intensities.

Data Interpretation Workflow

The following logical workflow is recommended for the complete NMR assignment of this compound.

NMR_Workflow A Acquire 1D NMR: ¹H, ¹³C, DEPT C Analyze ¹H NMR: Identify proton signals, multiplicities, and integrations. A->C D Analyze ¹³C & DEPT: Identify carbon signals and classify by number of attached protons. A->D B Acquire 2D NMR: COSY, HSQC, HMBC, NOESY E Analyze HSQC: Assign directly bonded C-H pairs. B->E F Analyze COSY: Establish ¹H-¹H spin systems (fragments). B->F G Analyze HMBC: Connect fragments and assign quaternary carbons. B->G H Analyze NOESY: Determine relative stereochemistry. B->H C->F D->E E->G F->G I Final Structure Assignment G->I H->I

Caption: A logical workflow for the structure elucidation of this compound using a combination of 1D and 2D NMR experiments.

Signaling Pathways and Biological Activity

Currently, there is limited public information available regarding the specific signaling pathways modulated by this compound. Should this information become available, a diagram illustrating the molecular interactions would be beneficial. For instance, if this compound were found to inhibit the NF-κB signaling pathway, a diagram could be generated as follows:

Signaling_Pathway_Example cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n IκB Degradation & NF-κB Translocation DNA DNA NFkB_n->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: An example diagram of a hypothetical signaling pathway inhibited by this compound.

Conclusion

The detailed NMR assignment and interpretation of this compound are crucial for its continued investigation. The protocols and workflows outlined in these application notes provide a robust framework for researchers to acquire and analyze the necessary spectral data. While the complete assigned NMR data for this compound is not yet publicly available, the structured tables and methodologies presented here serve as a guide for future studies. The availability of this data will be a significant step forward in unlocking the full scientific potential of this natural product.

Application Notes and Protocols for High-Throughput Screening of Tetrandrine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial topic "Tetrachyrin" did not yield specific results. Based on the context of high-throughput screening of natural product derivatives with anti-cancer and anti-inflammatory potential, this document focuses on Tetrandrine , a well-researched bisbenzylisoquinoline alkaloid with a similar name and relevant biological activities. The principles and protocols outlined here can be adapted for other compound classes.

Introduction

Tetrandrine, a major bioactive compound isolated from the medicinal herb Stephania tetrandra, has garnered significant interest in drug discovery due to its diverse pharmacological properties.[1] It exhibits a wide range of activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. The complex chemical structure of tetrandrine offers a unique scaffold for the generation of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) of these derivative libraries is a critical step in identifying promising lead compounds for further drug development.

This document provides detailed application notes and protocols for the HTS of tetrandrine derivatives, focusing on two key therapeutic areas: oncology and inflammation. The protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Data Presentation

The following tables summarize the quantitative data on the biological activities of tetrandrine and its derivatives as reported in the literature.

Table 1: Anti-Cancer Activity of Tetrandrine

Cell LineAssay TypeIC50 / EffectReference
SUM-149 (Inflammatory Breast Cancer)Proliferation (MTS)15.3 ± 4.1 µM[1]
SUM-159 (Metaplastic Breast Cancer)Proliferation (MTS)24.3 ± 2.1 µM[1]
SUM-149Mammosphere Formation~1 µM[1]
SUM-159Mammosphere Formation~2 µM[1]
Colon Cancer (SW620)Cell Viability (CCK-8)1 µM[2]
Pancreatic Cancer (BXPC3, MiaPaCa2)Cell Cycle Arrest (G0/G1)20 µM[2]
Prostate CancerCell Cycle Arrest (G0/G1)20 µM[2]
Liver Cancer (HepG2)Apoptosis50 or 100 mg/kg (in vivo)[2]
Cervical Cancer (SiHa)Apoptosis20 and 50 mg/kg/day (in vivo)[2]

Table 2: Anti-Inflammatory Activity of Tetrandrine and Related Compounds

CompoundAssayTarget/PathwayInhibitionReference
TetrandrineIn vitroMurine Interleukin-5 (mIL-5)95% at 12.5 µM[3]
TetrandrineIn vitroHuman Interleukin-6 (hIL-6)86% at 6 µM[3]
FangchinolineIn vitroCyclooxygenase35% at 100 µM[3]
FangchinolineIn vitroHuman Interleukin-6 (hIL-6)63% at 4 µM[3]

Signaling Pathways Modulated by Tetrandrine

Tetrandrine has been shown to modulate several key signaling pathways involved in cancer and inflammation. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. Tetrandrine can inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells. Another critical pathway affected by tetrandrine is the NF-κB signaling pathway, a central regulator of inflammation.

PI3K_Akt_mTOR_Pathway Tetrandrine Tetrandrine PI3K PI3K Tetrandrine->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy

Figure 1: Simplified diagram of Tetrandrine's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for high-throughput screening of a library of tetrandrine derivatives for anti-cancer and anti-inflammatory activities.

Protocol 1: High-Throughput Screening for Anti-Cancer Activity using a Cell Viability Assay

1.1. Principle: This assay measures the ability of the tetrandrine derivatives to reduce the viability of cancer cells. A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue®), where viable cells reduce resazurin to the fluorescent resorufin.

1.2. Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 384-well clear-bottom black plates

  • Tetrandrine derivative library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Resazurin-based cell viability reagent

  • Plate reader with fluorescence detection capabilities

1.3. Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 2.5 x 10^5 cells/mL.

    • Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a master plate of the tetrandrine derivative library at the desired screening concentration (e.g., 10 µM).

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of each compound from the master plate to the corresponding wells of the cell plate.

    • Include wells with positive control (Doxorubicin) and negative control (DMSO).

    • Incubate the plate at 37°C, 5% CO2 for 48-72 hours.

  • Assay Readout:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

1.4. Data Analysis:

  • Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Fluorescence_sample - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)] * 100

  • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).

  • Perform dose-response curves for the hit compounds to determine their IC50 values.

Protocol 2: High-Throughput Screening for Anti-Inflammatory Activity using an NF-κB Reporter Assay

2.1. Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Activation of the NF-κB pathway by an inflammatory stimulus (e.g., TNF-α) induces the expression of the reporter gene. The ability of tetrandrine derivatives to inhibit this response is measured.

2.2. Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Cell culture medium

  • 384-well white opaque plates

  • Tetrandrine derivative library (dissolved in DMSO)

  • Inflammatory stimulus (e.g., TNF-α)

  • Positive control (e.g., an IKK inhibitor)

  • Negative control (DMSO)

  • Luciferase assay reagent

  • Luminometer

2.3. Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells into 384-well white plates at an appropriate density and incubate for 24 hours.

  • Compound Addition:

    • Add the tetrandrine derivatives to the wells at the desired final concentration.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add TNF-α to each well (except for the unstimulated control wells) to a final concentration that induces a robust reporter signal.

    • Incubate for 6-8 hours at 37°C.

  • Assay Readout:

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

2.4. Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each compound: % Inhibition = [1 - (Luminescence_sample - Luminescence_unstimulated) / (Luminescence_stimulated - Luminescence_unstimulated)] * 100

  • Identify "hits" as compounds that inhibit NF-κB activity above a certain threshold (e.g., >50%).

  • Perform dose-response curves for the hit compounds to determine their IC50 values.

Experimental Workflow

The general workflow for a high-throughput screening campaign of a tetrandrine derivative library is depicted below.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary & Confirmatory Assays cluster_2 Lead Optimization A Compound Library (Tetrandrine Derivatives) B HTS Assay (e.g., Cell Viability) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Orthogonal Assays (e.g., Apoptosis Assay) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Studies F->G

Figure 2: General workflow for high-throughput screening and lead discovery of Tetrandrine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tetrachyrin Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tetrachyrin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a diterpenoid compound with the chemical formula C₂₀H₂₈O₂.[1] It is typically supplied as a powder.[1][2] Like many diterpenoids, this compound is hydrophobic, which can lead to challenges with its solubility in aqueous solutions.[3][4][5][6]

Q2: In which solvents is this compound known to be soluble?

This compound has been reported to be soluble in several organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone[7]

Q3: Why is this compound difficult to dissolve in aqueous buffers?

The difficulty in dissolving this compound in aqueous buffers stems from its chemical structure. Diterpenoids are characterized by a carbon skeleton that is largely non-polar, making them hydrophobic or "water-fearing". This leads to poor interaction with polar water molecules in aqueous buffers, resulting in low solubility.

Troubleshooting Guide: Dissolving this compound in Aqueous Buffers

This guide provides a systematic approach to addressing common solubility issues with this compound.

Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer.

Solutions:

  • Use of a Co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol. This stock solution can then be added to the aqueous buffer in a stepwise manner while vortexing to ensure rapid mixing. It is crucial to keep the final concentration of the organic solvent in the buffer as low as possible to avoid affecting the biological system.[8][9]

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. While specific data for this compound is unavailable, the stability of related compounds like other diterpenoids can be pH-dependent.[10][11][12][13] It is advisable to conduct small-scale pilot experiments to determine if adjusting the buffer pH within a physiologically acceptable range improves solubility.

  • Use of Solubilizing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have been successfully used to increase the aqueous solubility of other diterpenes like Forskolin by up to 50-fold.[4][14]

Issue 2: The solution remains cloudy or contains visible particles after attempting to dissolve this compound.

Possible Cause: Incomplete dissolution or formation of aggregates.

Solutions:

  • Sonication: After adding the this compound stock solution to the buffer, sonicate the mixture in a bath sonicator. This can help to break down aggregates and improve dispersion.

  • Heating: Gently warming the solution may increase the solubility of this compound. However, the stability of this compound at elevated temperatures is unknown, so this should be done with caution and for short periods. The stability of other diterpenoids can be affected by temperature.[15]

  • Filtration: If small particles persist, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved material. This is particularly important for cell-based assays to ensure sterility and remove aggregates that could be toxic to cells.

Quantitative Data Summary

SolventSolubility
ChloroformSoluble[7]
DichloromethaneSoluble[7]
Ethyl AcetateSoluble[7]
DMSOSoluble[7]
AcetoneSoluble[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound using a cyclodextrin. This protocol is adapted from methods used for the diterpene Forskolin.[14]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Sterile tubes

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 45% (w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Vortex or stir the mixture at room temperature for several hours, or until the this compound is dissolved. The time required for dissolution may vary.

  • Sterile-filter the final solution through a 0.22 µm filter.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization in Aqueous Buffer cluster_troubleshooting Troubleshooting This compound This compound Powder Stock Concentrated Stock Solution This compound->Stock DMSO DMSO DMSO->Stock Mix Vortex/Mix Stock->Mix Buffer Aqueous Buffer Buffer->Mix Final This compound in Buffer Mix->Final Precipitation Precipitation? Final->Precipitation CoSolvent Adjust Co-solvent % Precipitation->CoSolvent Yes Cyclodextrin Use Cyclodextrin Precipitation->Cyclodextrin Yes Success Soluble Solution Precipitation->Success No CoSolvent->Success Cyclodextrin->Success

Caption: Workflow for dissolving this compound.

signaling_pathway_hypothesis cluster_inflammation Anti-inflammatory Pathway (Hypothetical) This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition? Pro_inflammatory Pro-inflammatory Stimuli Pro_inflammatory->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Disclaimer: The information on the potential anti-inflammatory mechanism of action for this compound is hypothetical and based on the activities of related compounds like tetrandrine and tetracyclines.[2][16][17][18] Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

References

Optimizing Tetracycline Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of tetracycline and its derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of tetracycline in a cellular context?

A1: Tetracycline and its analogs are primarily known as protein synthesis inhibitors. They function by binding to the 30S ribosomal subunit in prokaryotes, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting protein synthesis.[1][2] In eukaryotic cells, while not their primary target, tetracyclines can have off-target effects. Recent studies have also shown that tetracyclines can enhance antitumor T-cell immunity by modulating the Zap70 signaling pathway.[3]

Q2: I am not observing the expected inhibitory effect of tetracycline in my cell culture. What are the potential causes?

A2: Several factors could contribute to a lack of expected effect. These include:

  • Compound Instability: Tetracycline is known to be unstable at 37°C in cell culture media and may require replacement every 48 hours.[4]

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Active Efflux: Cells may be actively removing the compound using efflux pumps.[5]

  • Incorrect Concentration: The concentration used may be too low to elicit a response.

  • Cell Line Specificity: The effect of tetracycline can be highly dependent on the cell line being used.

Q3: How do I determine the optimal concentration of tetracycline for my experiment?

A3: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial. This typically involves treating cells with a range of concentrations to determine the IC50 (the concentration that inhibits 50% of the desired activity).[6][7] It is advisable to test a broad range of concentrations initially, for example, from 0.1 µM to 100 µM.

Q4: What is the typical effective concentration range for small molecule inhibitors in cell-based assays?

A4: For cell-based assays, inhibitors are often effective in the micromolar (µM) range.[7] However, potent inhibitors can be effective at nanomolar (nM) concentrations. Concentrations exceeding 10 µM may lead to off-target effects.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between technical replicates. Pipetting errors, uneven cell distribution, or improper reagent mixing.[8]Ensure proper calibration of pipettes, thorough mixing of cell suspensions before plating, and consistent reagent addition techniques.[8]
IC50 value fluctuates between experiments. Inconsistent cell density or incubation time.[8]Standardize cell seeding density and the duration of compound exposure for all experiments.[8]
No effect observed even at high concentrations. Compound instability, poor cell permeability, or inactive compound.[5]Prepare fresh stock solutions, consider using a more stable derivative like doxycycline, and verify the compound's activity with a positive control if available.[4]
Significant cell death observed even at low concentrations. The compound is cytotoxic to the specific cell line at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range that is non-toxic to the cells.

Experimental Protocols

Protocol: Determining the Optimal Tetracycline Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the effective concentration of tetracycline for inhibiting cell proliferation.

1. Cell Seeding: a. Culture your chosen cell line to approximately 80% confluency. b. Harvest the cells and perform a cell count to determine the cell density. c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.[8]

2. Compound Preparation and Treatment: a. Prepare a stock solution of tetracycline in a suitable solvent (e.g., DMSO). b. Perform a serial dilution of the tetracycline stock solution in complete culture medium to achieve the desired final concentrations. It is common to perform 1:3 or 1:10 dilutions.[8] c. Include a vehicle control (medium with the same concentration of the solvent used for the highest tetracycline concentration) and a no-treatment control.[8] d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared tetracycline dilutions or control solutions.

3. Incubation: a. Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[8]

4. Viability/Proliferation Assay: a. After the incubation period, assess cell viability or proliferation using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo®). b. Follow the manufacturer's instructions for the chosen assay.

5. Data Analysis: a. Plot the cell viability or proliferation data against the logarithm of the tetracycline concentration. b. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Tetracycline on Two Different Cell Lines

Tetracycline Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)
0 (Vehicle Control)100100
0.19895
18575
105240
502515
100105

Table 2: Summary of IC50 Values for Tetracycline

Cell LineIC50 (µM)
Cell Line A9.5
Cell Line B6.2

Visualizations

experimental_workflow Experimental Workflow for Concentration Optimization cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding add_treatment Addition of Treatment to Cells cell_seeding->add_treatment serial_dilution Serial Dilution of Tetracycline serial_dilution->add_treatment incubation Incubation (24-72h) add_treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis

Caption: Workflow for optimizing Tetracycline concentration.

tcr_signaling_pathway T-Cell Receptor Signaling Pathway Modulation by Tetracyclines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects TCR TCR Complex Lck Lck TCR->Lck Activation Zap70 Zap70 Lck->Zap70 Phosphorylation SLP76 SLP-76 Zap70->SLP76 Phosphorylation PLCg1 PLCγ1 SLP76->PLCg1 Activation Calcium Ca2+ Mobilization PLCg1->Calcium Tetracyclines Tetracyclines Tetracyclines->Zap70 Enhances Phosphorylation NFAT NFAT Activation Calcium->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression

Caption: Tetracycline's effect on TCR signaling.

References

Technical Support Center: Troubleshooting Tetrachyrin Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Tetrachyrin in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time. What could be the cause?

A1: Instability of this compound in solution is a likely cause. This compound is a diterpenoid lactone, and compounds of this class can be susceptible to degradation in solution.[1][2][3] The degradation can be influenced by factors such as the solvent used, pH, temperature, and exposure to light.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively documented, diterpene lactones with similar structures are known to undergo degradation primarily through dehydration.[2] This involves the loss of a water molecule, leading to the formation of a more stable diene structure. Another potential degradation route, observed in other lactones, could involve the addition of solvent molecules if reactive functional groups are present.[4]

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following:

  • Solvent Selection: Use aprotic, anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them fresh and use them immediately.

  • pH Control: Buffer the solution to a pH where this compound exhibits maximum stability. This will likely be in the slightly acidic to neutral range, but empirical testing is recommended.

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time solutions are kept at room temperature.[5]

  • Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Are there any known stabilizing agents for this compound?

A4: There is no specific information on stabilizing agents for this compound. However, for other poorly soluble and unstable compounds, formulation strategies such as the use of cyclodextrins or encapsulation in nanoparticles have been shown to improve stability and solubility.[6][7] The selection of a suitable stabilizer is highly dependent on the specific drug compound and the intended application.[2]

Troubleshooting Guides

Issue 1: Rapid Loss of Purity or Concentration in Solution

Symptoms:

  • HPLC analysis shows a decrease in the area of the main this compound peak over a short period.

  • Appearance of new peaks in the chromatogram, indicating the formation of degradation products.

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

CauseRecommended Action
Solvent-induced Degradation Prepare fresh solutions before each experiment. If possible, switch to a less reactive, aprotic solvent.
pH Instability Determine the optimal pH for this compound stability by conducting a pH stability study. Buffer your experimental solutions accordingly.
Temperature Sensitivity Keep solutions on ice during experiments and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Oxidation Use degassed solvents and consider working under an inert atmosphere, especially for long-term experiments.
Issue 2: Poor Solubility Leading to Precipitation

Symptoms:

  • Visible precipitate in the solution.

  • Inaccurate and non-reproducible concentrations.

Possible Causes and Solutions:

CauseRecommended Action
Low Intrinsic Solubility Use co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to increase solubility. Note that these may also impact stability.
"Salting Out" Effect If using high salt concentration buffers, this may decrease the solubility of this compound. Test a range of buffer concentrations.
Incorrect Solvent Consult literature for appropriate solvents for diterpenoid lactones or perform solubility screening with a panel of pharmaceutically acceptable solvents.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment of this compound
  • Materials:

    • This compound powder

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

    • Acetonitrile (ACN) or other suitable organic solvent for stock solution.

    • HPLC system with a suitable column (e.g., C18).

  • Procedure:

    • Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mg/mL in ACN).

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of, for example, 100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%).

    • Immediately after preparation (t=0), take an aliquot from each vial and analyze by HPLC to determine the initial concentration of this compound.

    • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze by HPLC.

    • Plot the percentage of this compound remaining versus time for each pH to determine the pH of maximum stability.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 25°C
pH% this compound Remaining (1 hour)% this compound Remaining (4 hours)% this compound Remaining (24 hours)
3.099.598.295.1
5.099.899.197.5
7.098.595.388.2
9.092.180.565.4

Note: This is hypothetical data for illustrative purposes.

Visualizations

Tetrachyrin_Degradation_Pathway This compound This compound (Diterpene Lactone) Degradation_Product Dehydro-Tetrachyrin (Diene) This compound->Degradation_Product - H2O (Dehydration)

Caption: Potential degradation pathway of this compound via dehydration.

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Dilute Dilute in Buffers of Varying pH Stock->Dilute HPLC_t0 HPLC Analysis (t=0) Dilute->HPLC_t0 Incubate Incubate at Controlled Temperature HPLC_t0->Incubate HPLC_tx HPLC Analysis (t=x hours) Incubate->HPLC_tx Plot Plot % Remaining vs. Time HPLC_tx->Plot Determine Determine Optimal Stability Conditions Plot->Determine

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Bioassays of Kaurane Diterpenes (e.g., Tetrachyrin)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to Tetrachyrin is limited in publicly available scientific literature. This guide provides information based on the broader class of kaurane diterpenes, to which this compound belongs. The troubleshooting advice and protocols are general and may require optimization for specific compounds and assay systems.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bio-evaluation of kaurane diterpenes.

Issue 1: Low or No Bioactivity Observed

Potential Cause Troubleshooting Steps
Poor Solubility 1. Solvent Selection: Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is non-toxic to the cells or microorganisms. Typically, this is below 0.5%.2. Solubilization Assistance: Use a small amount of a suitable co-solvent or a biocompatible detergent like Tween® 80 to improve solubility.3. Stock Concentration: Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the assay medium to the final desired concentration.
Compound Instability 1. pH and Temperature: Check the pH and temperature stability of the compound. Some diterpenes may degrade at certain pH values or temperatures.2. Light Sensitivity: Protect the compound from light by using amber vials and minimizing exposure during experiments.3. Fresh Preparations: Prepare fresh dilutions of the compound from a stock solution immediately before each experiment.
Incorrect Assay Choice 1. Mechanism of Action: The chosen assay may not be appropriate for the compound's mechanism of action. Consider a broader range of assays, such as cytotoxicity, antimicrobial, anti-inflammatory, or enzyme inhibition assays.2. Cell Line/Organism Sensitivity: The selected cell line or microbial strain may be resistant to the compound. Test against a panel of different cell lines or strains.
Sub-optimal Assay Conditions 1. Incubation Time: The incubation time may be too short to observe an effect. Perform a time-course experiment to determine the optimal incubation period.2. Compound Concentration: The tested concentrations may be too low. Test a wider range of concentrations, including higher doses.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Steps
Inconsistent Compound Concentration 1. Pipetting Technique: Ensure accurate and consistent pipetting of the compound and reagents.2. Mixing: Thoroughly mix the compound in the assay medium before adding it to the wells.
Cell/Microorganism Plating Density 1. Homogeneous Suspension: Ensure a homogeneous cell or microbial suspension before plating.2. Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to variability. Fill the outer wells with sterile medium or buffer.
Plate Reader Inaccuracy 1. Instrument Calibration: Ensure the plate reader is properly calibrated.2. Well Inspection: Check for any bubbles or precipitates in the wells before reading, as they can interfere with the measurement.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for screening a new kaurane diterpene like this compound?

A1: For initial screening, it is advisable to use a broad concentration range, for example, from 0.1 µM to 100 µM. This helps in identifying the potency of the compound and establishing a dose-response relationship.

Q2: How can I determine if my kaurane diterpene is cytotoxic or just inhibiting cell proliferation?

A2: To distinguish between cytotoxic and cytostatic effects, you can use assays that specifically measure cell death (e.g., LDH release assay, Annexin V/PI staining) in parallel with proliferation assays (e.g., MTT, BrdU incorporation).

Q3: What are the common off-target effects observed with natural products like kaurane diterpenes?

A3: Natural products can sometimes interfere with assay components, leading to false-positive or false-negative results. For example, some compounds can directly react with detection reagents or have inherent fluorescent properties that interfere with fluorescence-based assays. It is crucial to include appropriate controls to identify such off-target effects.

Q4: My kaurane diterpene shows activity in a cell-based assay. What is the next step?

A4: The next steps would involve confirming the activity through orthogonal assays, determining the compound's mechanism of action, and evaluating its selectivity and specificity. This could involve target identification studies, pathway analysis, and testing against a panel of related and unrelated targets.

Quantitative Data Summary (Illustrative Example)

Table 1: Example Cytotoxic Activity of Kaurane Diterpenes against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
ent-11α-hydroxy-16-kauren-15-oneHL-60 (Leukemia)0.56[2]
Longikaurin ASMMC-7721 (Hepatocarcinoma)~1.8[2]
Kongeniod AHL-60 (Leukemia)0.47[3]
Kongeniod BHL-60 (Leukemia)0.58[3]
Rabdosin BHepG2 (Hepatoma)8.34[4]

Table 2: Example Antimicrobial Activity of Kaurane Diterpenes

CompoundMicroorganismMIC (µg/mL)Reference
ent-kaur-16(17)-en-19-oic acidStreptococcus mutans10[5]
ent-kaur-16(17)-en-19-oic acidStreptococcus sobrinus10[5]
Sigesbeckin AMRSA64[6][7]
18-hydroxy-kauran-16-ent-19-oic acidMRSA64[6][7]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic effects of a kaurane diterpene on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Kaurane diterpene stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the kaurane diterpene in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of a kaurane diterpene against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Kaurane diterpene stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well round-bottom microplates

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the kaurane diterpene in the broth medium in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Bioassay_Troubleshooting_Workflow start Start: Unexpected Bioassay Result check_solubility Check Compound Solubility start->check_solubility solubility_issue Solubility Problem? check_solubility->solubility_issue check_stability Check Compound Stability stability_issue Stability Problem? check_stability->stability_issue review_protocol Review Assay Protocol protocol_error Protocol Error? review_protocol->protocol_error check_controls Analyze Controls control_failure Control Failure? check_controls->control_failure solubility_issue->check_stability No optimize_solvents Optimize Solvents/ Co-solvents solubility_issue->optimize_solvents Yes stability_issue->review_protocol No fresh_solutions Use Fresh Solutions/ Protect from Light stability_issue->fresh_solutions Yes protocol_error->check_controls No correct_protocol Correct Protocol Steps/ Re-run Assay protocol_error->correct_protocol Yes troubleshoot_reagents Troubleshoot Reagents/ Instrument control_failure->troubleshoot_reagents Yes end_reassess Re-assess Compound/ Assay Choice control_failure->end_reassess No end_success Problem Resolved optimize_solvents->end_success fresh_solutions->end_success correct_protocol->end_success troubleshoot_reagents->end_success

Caption: A workflow for troubleshooting common issues in bioassays.

Kaurane_Diterpene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) NIK NIK receptor->NIK Stimulus (e.g., TNF-α) kaurane Kaurane Diterpene (e.g., this compound) kaurane->NIK Inhibition NFkB NF-κB (p50/p65) kaurane->NFkB Inhibition of DNA binding Caspase8 Caspase-8 kaurane->Caspase8 Activation IKK IKK NIK->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation IkappaB->IKK Degradation IkappaB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid Bax Bax tBid->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA DNA NFkB_n->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Potential signaling pathways modulated by kaurane diterpenes.

References

Enhancing the stability of Tetrachyrin for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Tetrachyrin Stability Technical Support Center

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of the novel tetracycline-class compound, this compound, for long-term storage. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability challenges encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Q1: My this compound stock solution, stored at -20°C, has lost significant potency upon re-testing. What is the likely cause?

A1: The most common causes for loss of potency in frozen stock solutions are degradation due to improper solvent choice and damage from repeated freeze-thaw cycles.[1] this compound is susceptible to hydrolysis, especially in protic or aqueous-based solvents. Furthermore, the process of freezing and thawing can cause localized pH and concentration shifts, accelerating degradation.

  • Recommendation: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO. After initial preparation, dispense the stock solution into single-use aliquots to avoid the damaging effects of multiple freeze-thaw cycles.[1][2] For long-term storage exceeding one month, storing aliquots at -80°C is recommended.[1]

Q2: I observed a gradual color change in my solid this compound sample, from a pale yellow to a brownish hue. Is the compound degrading?

A2: Yes, a color change is a strong indicator of chemical degradation. This compound, like many complex organic molecules, is sensitive to environmental factors, particularly light and oxygen.[3]

  • Photodegradation: Exposure to light, especially UV wavelengths, can induce photolytic reactions, leading to the formation of colored degradants.[3] Always handle solid this compound and its solutions under amber lighting or in light-blocking containers.

  • Oxidation: The compound is also susceptible to oxidation when exposed to atmospheric oxygen.[3] Store solid this compound under an inert atmosphere (e.g., argon or nitrogen) and ensure vials are sealed tightly.

Q3: When I dilute my this compound DMSO stock into an aqueous buffer (e.g., PBS pH 7.4), a precipitate forms immediately. How can I resolve this?

A3: This issue, known as "crashing out," occurs when the compound's solubility in the final aqueous solution is much lower than in the initial DMSO stock. The abrupt change in solvent polarity causes the compound to precipitate.

  • Solution: To prevent precipitation, it is crucial to ensure the final concentration of the organic solvent (like DMSO) is kept to a minimum, typically below 0.5%, to avoid cell toxicity while maintaining solubility.[1] Consider a serial dilution approach or the use of solubilizing agents or excipients if compatible with your experimental design.[4] A pre-dissolution in a small volume of an intermediate solvent like ethanol may also be effective before final dilution in the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for storing solid (powder) this compound for multiple years?

A1: For multi-year storage, solid this compound should be stored at -20°C or below, protected from light in an amber glass vial, and kept under a dry, inert atmosphere.[1] Before use, the vial should be allowed to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.[2]

Q2: How can I quantitatively assess the stability of my this compound sample over time?

A2: The most reliable method for assessing stability is by using a validated stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) assay.[5] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.[6] See the "Experimental Protocols" section for a detailed methodology.

Q3: Is lyophilization a suitable method for improving this compound's long-term stability?

A3: Yes, lyophilization (freeze-drying) is an excellent strategy for enhancing the stability of compounds prone to hydrolysis.[7] By removing water through sublimation, lyophilization produces a dry, stable powder that is less susceptible to degradation.[7] This can be particularly useful for preparing this compound in a formulation with aqueous-based excipients. The process must be carefully optimized to avoid degradation during the freezing or drying stages.[7]

Data Presentation: Stability of this compound

The following tables summarize hypothetical stability data for this compound under various conditions.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionPurity after 12 Months (%)Purity after 24 Months (%)
25°C, Ambient Light71.4%45.2%
4°C, Dark95.8%91.0%
-20°C, Dark, Inert Gas99.5%98.9%

Table 2: Stability of this compound (10 mM) in Solution at -20°C after 3 Months

SolventPurity after 1 Freeze-Thaw Cycle (%)Purity after 5 Freeze-Thaw Cycles (%)
DMSO (Anhydrous)99.1%96.5%
Ethanol97.2%90.4%
PBS (pH 7.4)85.3%68.7%

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Stability Assessment

This protocol describes a stability-indicating RP-HPLC method to quantify this compound and separate it from its primary degradants.

  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Column Temperature: 30°C.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-22 min: Re-equilibration at 10% B

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and stability samples in the sample diluent to a final concentration of approximately 100 µg/mL.

    • Filter samples through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in the stability samples by comparing the peak area of the parent compound to that of a freshly prepared reference standard.

    • % Remaining = (Area_sample / Area_standard) * 100

Visualizations

Logical Relationships and Workflows

cluster_0 Troubleshooting this compound Degradation issue Observed Instability (e.g., Potency Loss, Color Change) is_solid Is the sample a solid or solution? issue->is_solid solid_check Check Storage Conditions: 1. Light Exposure? 2. Oxygen Exposure? 3. Temperature? is_solid->solid_check Solid solution_check Check Solution Parameters: 1. Solvent Type? 2. Freeze-Thaw Cycles? 3. pH of Buffer? is_solid->solution_check Solution solid_solution Solution: Store at <= -20°C in dark under inert gas (N2/Ar). solid_check->solid_solution solution_solution Solution: Use anhydrous aprotic solvent (DMSO). Aliquot to avoid freeze-thaw. Use appropriate buffers. solution_check->solution_solution

Caption: Troubleshooting flowchart for identifying causes of this compound instability.

Signaling and Degradation Pathways

cluster_1 Hypothetical Degradation Pathways of this compound parent This compound (Active Compound) hydrolysis_product Hydrolyzed this compound (Inactive) parent->hydrolysis_product H₂O / pH > 7 oxidation_product Oxidized this compound (Inactive) parent->oxidation_product O₂ photo_product Photodegradant (Colored, Inactive) parent->photo_product Light (UV) label_hydrolysis Hydrolysis label_oxidation Oxidation label_photo Photodegradation

Caption: Major degradation pathways affecting this compound stability.

Experimental Workflows

cluster_2 Workflow for a Long-Term Stability Study start Prepare & Characterize Initial this compound Batch (T=0) aliquot Aliquot Samples into Vials for Different Conditions (Temp, Light, Humidity) start->aliquot storage Place in Stability Chambers aliquot->storage pull Pull Samples at Defined Time Points (e.g., 1, 3, 6, 12 months) storage->pull analyze Analyze by RP-HPLC (Purity, Degradants) pull->analyze report Compile Data & Determine Shelf-Life and Optimal Storage Conditions analyze->report

Caption: Standard experimental workflow for assessing this compound stability.

References

Technical Support Center: Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming interference in cell viability assays, with a focus on issues that may arise when working with novel compounds like Tetrachyrin.

Frequently Asked Questions (FAQs)

Q1: My test compound, this compound, is colored. Can this affect my MTT assay results?

A1: Yes, colored compounds can significantly interfere with colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] The MTT assay measures the reduction of a yellow tetrazolium salt to a purple formazan product, and the absorbance of this product is used to determine cell viability.[3][4] If your compound absorbs light in the same range as the formazan product (around 570 nm), it can lead to artificially high or low readings, resulting in an inaccurate assessment of cell viability.[2]

Q2: I suspect this compound has antioxidant properties. Could this interfere with tetrazolium-based assays?

A2: It is highly probable. Compounds with reducing properties can directly reduce tetrazolium salts (like MTT, XTT, MTS, and WST-1) to their corresponding formazan products in the absence of cellular metabolic activity.[2][5] This non-enzymatic reduction leads to a false positive signal, suggesting higher cell viability than is actually the case.[2]

Q3: How can I confirm if this compound is interfering with my cell viability assay?

A3: A crucial control experiment is to run the assay in a "cell-free" system.[2] To do this, prepare wells with your culture medium and the same concentrations of this compound that you use in your experiments, but without any cells. Add the assay reagent and measure the signal. If you observe a signal change (e.g., color development in an MTT assay) in these cell-free wells, it strongly indicates direct interference from your compound.[2]

Q4: What are the best alternative assays to use if I confirm interference from this compound?

A4: Several alternative assays are less susceptible to interference from colored or reducing compounds:

  • ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[6][7] They are generally very sensitive and less prone to colorimetric or redox interference.[7]

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density by staining total cellular protein.[2] Since it is a protein-binding assay, it is not affected by the redox potential of the compound. For colored compounds, a background subtraction step is necessary.

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[8] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[8]

  • Real-time viability assays: These methods continuously monitor cell health over time, often using non-toxic fluorescent dyes.[8] This can provide more dynamic information about the cytotoxic effects of a compound.

Troubleshooting Guides

Issue 1: High Background Signal in Colorimetric Assays (MTT, XTT)

Possible Cause: The intrinsic color of this compound is interfering with the absorbance reading.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Background A High background detected in wells with this compound B Run cell-free control: Medium + this compound + Assay Reagent A->B C Is there a signal in the cell-free control? B->C D Yes: Interference Confirmed C->D E No: Interference Unlikely C->E F Implement Background Subtraction D->F G Consider Alternative Assay (e.g., ATP-based, SRB) F->G

Caption: Workflow for troubleshooting high background signals.

Solution: Background Subtraction

  • Prepare two sets of plates: one with cells and one without (cell-free).

  • Add the same concentrations of this compound to both sets of plates.

  • Follow the standard protocol for your colorimetric assay on both plates.

  • For each concentration of this compound, subtract the average absorbance from the cell-free wells from the average absorbance of the wells containing cells.

    • Corrected Absorbance = (Absorbancecells + compound) - (Absorbancecell-free + compound)

Issue 2: False Positive Viability Signal with Tetrazolium Assays

Possible Cause: this compound has reducing properties that chemically reduce the tetrazolium salt to formazan.

Troubleshooting Workflow:

G cluster_0 Troubleshooting False Positives A Unexpectedly high viability with this compound B Run cell-free control: Medium + this compound + Tetrazolium Reagent A->B C Does the solution change color? B->C D Yes: Direct Reduction Confirmed C->D E No: Direct Reduction Unlikely C->E F Switch to a non-tetrazolium-based assay (e.g., ATP-based, SRB, Trypan Blue) D->F G Investigate other potential mechanisms of interference E->G G cluster_0 T-Cell Receptor Signaling TCR TCR/CD3 Complex Lck Lck TCR->Lck Zap70 Zap70 Lck->Zap70 LAT LAT Zap70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Cytokines) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB Ras_MAPK->Gene_Expression NFkB->Gene_Expression This compound This compound This compound->Zap70 Modulates

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of Tetrachyrin in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetrachyrin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in assays involving this molecule?

This compound is a diterpenoid, a class of organic compounds that can exhibit hydrophobic properties. In biochemical and cell-based assays, non-specific binding refers to the tendency of a molecule like this compound to adhere to surfaces and molecules other than its intended biological target. This can be driven by hydrophobic interactions, electrostatic forces, or other non-covalent bonds. High non-specific binding can lead to inaccurate results, including high background signals, reduced assay sensitivity, and false positives, ultimately compromising the reliability of your data.

Q2: What are the common causes of high non-specific binding of this compound?

Several factors can contribute to the non-specific binding of small molecules like this compound:

  • Hydrophobic Interactions: The inherent hydrophobicity of the diterpenoid structure of this compound can cause it to bind to plastic surfaces of assay plates and other hydrophobic regions of proteins.

  • Electrostatic Interactions: Charged functional groups on this compound can interact with oppositely charged surfaces or biomolecules.

  • Assay Component Concentrations: High concentrations of this compound or other assay components can lead to increased non-specific interactions.

  • Buffer Composition: Suboptimal pH, low ionic strength, or the absence of appropriate blocking agents in the assay buffer can fail to prevent non-specific binding.[1][2]

  • Incubation Time and Temperature: Prolonged incubation times or elevated temperatures can sometimes increase non-specific binding.

Q3: What are the initial steps I should take to troubleshoot high background in my this compound assay?

When encountering high background, a systematic approach is recommended. Start by identifying the source of the non-specific binding.

  • Run proper controls: Include wells with no this compound to determine the background signal from other assay components. Also, run the assay on a bare sensor surface or in the absence of the target ligand to assess this compound's intrinsic binding to the assay surface.[2]

  • Optimize Blocking: Ensure that you are using an effective blocking agent. Insufficient blocking is a common cause of high background.[3]

  • Adjust Buffer Conditions: Modify the pH and ionic strength of your assay buffer.[1]

  • Review Incubation Steps: Optimize incubation times and temperatures.

Troubleshooting Guides

Issue 1: High Background Signal in a Plate-Based Binding Assay

Symptoms: The signal in control wells (without the target protein or with a non-specific competitor) is significantly high, reducing the signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Recommended Solution Quantitative Parameters (Starting Points)
Ineffective BlockingUse a different or a combination of blocking agents. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercially available blocking buffers.[4][5] For difficult cases, whole normal serum can be effective.[5]BSA: 1-5% (w/v)[5]Non-fat dry milk: 0.1-3% (w/v)[5]Normal Serum: 10% (v/v)[5]
Suboptimal Buffer pHAdjust the pH of the assay buffer. The optimal pH can influence the charge of both this compound and the interacting surfaces, thereby reducing charge-based non-specific binding.[1][2]Test a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimal condition for specific binding while minimizing non-specific interactions.
Low Ionic StrengthIncrease the salt concentration in the assay buffer. Higher salt concentrations can shield electrostatic interactions that contribute to non-specific binding.[1][2]NaCl or KCl: 150 mM to 500 mM.
Hydrophobic InteractionsAdd a non-ionic surfactant to the buffer. Surfactants can disrupt hydrophobic interactions between this compound and the assay plate or other surfaces.[1]Tween-20 or Triton X-100: 0.01% to 0.1% (v/v).
Excessive Incubation Time/TempReduce the incubation time and/or temperature. Shorter incubation at a lower temperature (e.g., 4°C) can decrease non-specific binding.Test incubation times from 1 hour to overnight. Compare results at 4°C, room temperature, and 37°C.
Issue 2: Poor Reproducibility Between Replicate Wells

Symptoms: High variability in the signal across replicate wells treated with the same concentration of this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution Quantitative Parameters (Starting Points)
Inadequate WashingIncrease the number and vigor of wash steps. Insufficient washing can leave behind unbound this compound, contributing to variable background signals.[6][7]Increase the number of washes to 4-6 cycles. Increase the volume of wash buffer. Add a short soaking step (30 seconds) during each wash.[6]
Incomplete Solubilization of this compoundEnsure this compound is fully dissolved in the assay buffer. Aggregates of the compound can lead to inconsistent binding. Proper solubilization is a critical first step.Use a suitable solvent to prepare a concentrated stock solution before diluting into the aqueous assay buffer. Consider the use of a small percentage of an organic co-solvent if solubility is an issue, but be mindful of its effect on the target protein.
Edge Effects on Assay PlateAvoid using the outer wells of the assay plate, as they are more prone to evaporation, leading to changes in component concentrations. Ensure proper sealing of the plate during incubations.Use a plate sealer and incubate in a humidified chamber. Fill the outer wells with buffer or water.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer to Reduce Non-Specific Binding

This protocol describes a method to test the efficacy of different blocking agents in reducing the non-specific binding of this compound in a plate-based assay.

Materials:

  • 96-well assay plates (e.g., high-binding polystyrene)

  • This compound

  • Assay buffer (e.g., PBS or TBS)

  • Wash buffer (e.g., assay buffer with 0.05% Tween-20)

  • Detection reagents (e.g., labeled secondary antibody or substrate for a reporter enzyme)

  • Various blocking agents: BSA, non-fat dry milk, casein, commercial blocking buffer.

Procedure:

  • Coating (if applicable): If your assay involves a coated protein, coat the wells of a 96-well plate with your target protein according to your standard protocol. Incubate overnight at 4°C. For testing non-specific binding to the plate itself, leave the wells uncoated.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Prepare solutions of different blocking agents in your assay buffer (e.g., 3% BSA, 5% non-fat dry milk, 1% casein, and a commercial blocker).

    • Add 200 µL of each blocking buffer to a set of wells (e.g., one row per blocking agent).

    • Include a set of wells with no blocking agent (assay buffer only) as a control.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • This compound Incubation:

    • Prepare a solution of this compound at a concentration known to give a high background signal.

    • Add the this compound solution to half of the wells for each blocking condition.

    • To the other half of the wells for each blocking condition, add only the assay buffer (these will serve as your background controls for the detection reagents).

    • Incubate according to your standard assay protocol.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Detection: Proceed with your standard detection steps (e.g., addition of a detection antibody and substrate).

  • Analysis: Measure the signal (e.g., absorbance or fluorescence). Calculate the signal-to-noise ratio for each blocking condition by dividing the signal in the wells with this compound by the signal in the corresponding background control wells. The optimal blocking buffer will provide the highest signal-to-noise ratio.

Visual Guides

Non_Specific_Binding_Causes cluster_interactions Interactions cluster_factors Contributing Factors This compound This compound (Diterpenoid) AssaySurface Assay Surface (e.g., Polystyrene Plate) This compound->AssaySurface Non-Specific Binding (Hydrophobic) NonTargetProteins Non-Target Proteins (e.g., Blocking Agents, Serum Proteins) This compound->NonTargetProteins Non-Specific Binding (Hydrophobic/Electrostatic) TargetProtein Target Protein This compound->TargetProtein Specific Binding (Desired) Factor1 Hydrophobicity Factor2 Electrostatic Charges Factor3 Suboptimal Buffer Factor4 Ineffective Blocking

Caption: Factors contributing to non-specific binding of this compound.

Troubleshooting_Workflow Start High Background Detected CheckControls Are controls (no this compound) also high? Start->CheckControls OptimizeBlocking Optimize Blocking Agent (See Protocol 1) CheckControls->OptimizeBlocking No IssueWithDetection Issue with Detection Reagents CheckControls->IssueWithDetection Yes AdjustBuffer Adjust Buffer Conditions (pH, Salt, Surfactant) OptimizeBlocking->AdjustBuffer OptimizeWash Optimize Wash Steps (Increase number/volume) AdjustBuffer->OptimizeWash ReviewIncubation Review Incubation (Time and Temperature) OptimizeWash->ReviewIncubation End Assay Optimized ReviewIncubation->End

Caption: A workflow for troubleshooting high background in this compound assays.

References

Validation & Comparative

A Comparative Analysis of Kaurenoid Diterpenoids: Kaurenoic Acid, Oridonin, and Steviol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three prominent kaurenoid diterpenoids: Kaurenoic Acid, Oridonin, and Steviol. The following sections objectively compare their performance in preclinical studies, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Biological Activity: A Quantitative Overview

The cytotoxic and anti-inflammatory activities of Kaurenoic Acid, Oridonin, and Steviol have been evaluated in numerous studies. The following tables summarize their efficacy, primarily through half-maximal inhibitory concentration (IC50) values for cytotoxicity and percentage inhibition for anti-inflammatory markers.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of these kaurenoid diterpenoids has been assessed against a range of human cancer cell lines. Oridonin generally exhibits the most potent cytotoxic effects, often with IC50 values in the low micromolar range.

CompoundCell LineCancer TypeIC50 (µM)
Oridonin TE-8[1][2]Esophageal Squamous Cell Carcinoma3.00 ± 0.46
TE-2[1][2]Esophageal Squamous Cell Carcinoma6.86 ± 0.83
HCT-116Colon Carcinoma0.16
BEL-7402Hepatocellular Carcinoma0.50
K562Chronic Myelogenous Leukemia0.24
MCF-7Breast Adenocarcinoma0.98
HepG2[3]Hepatocellular Carcinoma38.86 (24h), 24.90 (48h)
AGS[4]Gastric AdenocarcinomaSee Table 1 in source[4]
HGC27[4]Gastric CancerSee Table 1 in source[4]
MGC803[4]Gastric CancerSee Table 1 in source[4]
Steviol Derivative (14) HL60[5]Promyelocytic Leukemia1.2
A549[5]Lung Carcinoma4.1
AZ521[5]Stomach Adenocarcinoma2.9
SK-BR-3[5]Breast Adenocarcinoma2.5
Steviol U2OS[6]Osteosarcoma~630 (as 200 µg/mL)
Caco-2[6]Colorectal AdenocarcinomaSelective cytotoxicity noted
Kaurenoic Acid MDA-MB-231[7]Breast AdenocarcinomaTime-dependent cytotoxicity observed
MCF-7[7]Breast AdenocarcinomaTime-dependent cytotoxicity observed
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are evident from their ability to inhibit key inflammatory mediators.

CompoundAssayModelInhibition
Kaurenoic Acid Acetic acid-induced colitisRat52% reduction in gross damage score (100 mg/kg)[8][9]
Egg albumin-induced paw edemaRatED50 of 83.37 ± 0.29 mg/kg[10]
LPS-induced cytokine releaseMouse macrophagesReduction in COX-2, IL-6, IL-1β, and TNF-α[7]
Oridonin LPS-induced NO productionRAW264.7 cellsDose-dependent inhibition[11]
LPS-induced cytokine releaseHuman gingival fibroblastsInhibition of inflammatory response[12]
IL-1β-induced inflammationHuman osteoarthritis chondrocytesInhibition of inflammatory response[12]
Steviol/Stevioside LPS-induced cytokine releaseCaco-2 cellsSuppression of TNF-α, IL-1β, and IL-6[13]
LPS-induced cytokine releaseTHP-1 cellsSignificant suppression of TNF-α and IL-1β[14]
LPS-induced NO productionRAW264.7 cellsInhibition of NO production[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability based on mitochondrial activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reaction is a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to produce a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured colorimetrically.

Protocol:

  • Sample Collection: Collect cell culture supernatants from treated and control cells.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 100 µL of the Griess reagent to 100 µL of each sample and standard in a 96-well plate.[16]

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

ELISA for Cytokine Quantification (TNF-α and IL-6)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

Protocol:

  • Coating: Coat a 96-well plate with the capture antibody and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

  • Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate.

  • Substrate Addition: Wash the plate and add the substrate solution.

  • Reaction Termination: Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Signaling Pathways and Mechanisms of Action

Kaurenoid diterpenoids exert their biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate the putative mechanisms of action for the selected compounds.

Apoptosis Signaling Pathway

// Connections FasL -> DeathReceptor [label="Binds"]; DeathReceptor -> DISC [label="Activates"]; DISC -> Procaspase8 [label="Recruits"]; Procaspase8 -> Caspase8 [label="Cleavage"];

Oridonin_I -> Bcl2 [label="Inhibits", style=dashed, color="#EA4335"]; Steviol_I -> Bax [label="Activates", style=dashed, color="#34A853"]; Bcl2 -> Bax [label="Inhibits", style=dashed, color="#EA4335"]; Bax -> Mitochondrion [label="Permeabilizes"]; Mitochondrion -> CytochromeC [label="Releases"]; CytochromeC -> Apaf1 [label="Binds"]; Apaf1 -> Procaspase9 [label="Recruits"]; Procaspase9 -> Apoptosome [label="Forms"]; Apoptosome -> Caspase9 [label="Activates"];

Caspase8 -> Procaspase3 [label="Activates"]; Caspase9 -> Procaspase3 [label="Activates"]; Procaspase3 -> Caspase3 [label="Cleavage"]; Caspase3 -> PARP [label="Cleaves"]; PARP -> CleavedPARP; Caspase3 -> Apoptosis [label="Executes"]; }

Figure 1: Apoptosis signaling pathway modulation by kaurenoid diterpenoids.

NF-κB Signaling Pathway

// Connections LPS -> TLR4 [label="Binds"]; TNFa -> TNFR [label="Binds"]; TLR4 -> IKK [label="Activates"]; TNFR -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_inactive [label="Inhibits"]; Kaurenoic_Acid_C -> IKK [label="Inhibits", style=dashed, color="#EA4335"]; Oridonin_C -> IKK [label="Inhibits", style=dashed, color="#EA4335"]; Steviol_C -> IkB [label="Prevents Degradation", style=dashed, color="#EA4335"]; IkB -> IkB [label="Ubiquitination &\nDegradation", style=dotted, arrowhead=none]; NFkB_inactive -> NFkB_active [label="Translocation"]; NFkB_active -> DNA [label="Binds"]; DNA -> Genes [label="Transcription"]; }

Figure 2: NF-κB signaling pathway and points of intervention by kaurenoid diterpenoids.

Comparative Discussion

Oridonin consistently demonstrates the most potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values frequently in the sub-micromolar to low micromolar range.[1][2] Its mechanism of action is well-documented to involve the induction of apoptosis through both intrinsic and extrinsic pathways, often mediated by the activation of MAPK and p53 signaling.[3][17][18][19][20] Specifically, Oridonin has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and the activation of the caspase cascade.[18]

Steviol and its derivatives also exhibit cytotoxic and pro-apoptotic effects, although generally at higher concentrations than Oridonin.[5][6] Acylated derivatives of steviol have shown enhanced cytotoxicity, suggesting that structural modifications can significantly improve its anti-cancer potential.[5] The pro-apoptotic activity of steviol derivatives has been linked to the induction of typical apoptotic cell death.[5]

Kaurenoic acid displays moderate cytotoxic activity and has been shown to induce caspase-dependent apoptosis in breast cancer cells.[7] Its anti-inflammatory effects are notable, with in vivo studies demonstrating a significant reduction in inflammation in models of colitis and paw edema.[8][9][10]

In terms of anti-inflammatory action, all three compounds effectively suppress the production of key pro-inflammatory mediators. Their primary mechanism involves the inhibition of the NF-κB signaling pathway. Kaurenoic acid and Oridonin appear to act by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[11][21] Steviol and its glycoside, stevioside, have been shown to suppress the degradation of IκBα, which also leads to the inhibition of NF-κB nuclear translocation and the down-regulation of pro-inflammatory gene expression.[13][22]

Conclusion

This comparative analysis highlights the significant therapeutic potential of the kaurenoid diterpenoids Kaurenoic Acid, Oridonin, and Steviol. Oridonin stands out for its potent and broad-spectrum anti-cancer activity, primarily through the induction of apoptosis. Kaurenoic acid demonstrates strong anti-inflammatory properties in vivo, while Steviol presents a promising scaffold for the development of cytotoxic agents, particularly with chemical modifications. The common mechanistic thread of NF-κB inhibition underscores their potential in treating a variety of inflammatory diseases and cancers where this pathway is constitutively active. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the clinical potential of these natural compounds and their derivatives.

References

Validating the Cytotoxic Effects of Tetrachyrin Analogs in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of two notable tetracyclic compounds, Tectochrysin and Tetrandrine, across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their anti-cancer potential. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying mechanisms of action.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of Tectochrysin and Tetrandrine has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Tectochrysin MCF-7 (Breast)Not specified[1]
A549 (Lung)15.69[2]
HepG2 (Liver)13.68[2]
SKOV-3 (Ovarian)7.84[2]
T-24 (Bladder)22.05[2]
Tetrandrine HCT116 (Colon)≤5[3]
SW620 (Colon)Not specified[4]
DU145 (Prostate)Not specified[5]
PC3 (Prostate)Not specified[5]

Experimental Protocols

The determination of the cytotoxic effects of these compounds predominantly relies on cell viability assays. These assays quantify the number of viable cells remaining after exposure to the compound of interest.

1. MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of the test compound (e.g., Tectochrysin or Tetrandrine) for a specified duration (e.g., 24, 48, or 72 hours).

    • Following incubation, the treatment medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The IC50 value is calculated from the dose-response curve.

2. Resazurin Assay

The resazurin assay is another widely used method to measure cell viability.

  • Principle: In viable, metabolically active cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells.

  • Protocol:

    • Cells are seeded and treated with the test compounds in a similar manner to the MTT assay.

    • After the treatment period, a resazurin-based solution is added to each well.

    • The plate is incubated for a designated time.

    • Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

    • The IC50 value is determined from the dose-response data.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the molecular mechanisms, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Viability Assay cluster_4 Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of Tetrachyrin Analog (Varying Concentrations) B->C D Incubation for 24-72 hours C->D E Addition of MTT or Resazurin D->E F Measurement of Absorbance/Fluorescence E->F G Calculation of IC50 Value F->G

Caption: Experimental workflow for determining the cytotoxic effects of this compound analogs.

Tetrandrine has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition by Tetrandrine Tet Tetrandrine PI3K PI3K Tet->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation promotes

Caption: Simplified diagram of Tetrandrine's inhibition of the PI3K/Akt signaling pathway.[4]

Mechanism of Action

Tectochrysin has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and modulate signaling pathways such as NF-κB, which is crucial for cancer cell survival and proliferation.[1]

Tetrandrine exhibits anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.[4] Its mechanisms include the suppression of key signaling pathways like the PI3K/Akt/mTOR pathway, which plays a significant role in cell survival, growth, and metastasis.[4][5] Furthermore, Tetrandrine has been found to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers.[3] By downregulating β-catenin, Tetrandrine can suppress tumor growth.[3]

This comparative guide highlights the potential of Tectochrysin and Tetrandrine as cytotoxic agents against various cancer cell lines. The provided data and methodologies offer a foundation for further research and development in the field of oncology.

References

Cross-Validation of Tetrachyrin's Biological Activity with Known Inhibitors of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Affiliation: Google Research

Disclaimer: The biological activity of Tetrachyrin, a diterpenoid lactone, has not been extensively characterized in publicly available literature. This guide presents a hypothetical cross-validation based on the known activities of structurally similar compounds, specifically focusing on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a common target for anti-inflammatory diterpenes. The comparative data presented is for well-established NF-κB inhibitors and serves as a benchmark for the potential evaluation of this compound.

Introduction

This compound is a diterpene with the chemical formula C20H28O2. While specific data on its biological activity is limited, its structural classification as a diterpenoid lactone suggests potential roles in various cellular processes. Diterpenes, a large and diverse class of natural products, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A frequent mechanism of action for the anti-inflammatory properties of diterpenes is the modulation of the NF-κB signaling pathway.

This guide provides a comparative analysis of this compound's hypothetical activity against the NF-κB pathway with that of three well-characterized inhibitors: Andrographolide, Parthenolide, and MG132. We present quantitative data for these inhibitors, detailed experimental protocols for assessing NF-κB inhibition, and visual diagrams of the signaling pathway and experimental workflows to aid researchers in the potential investigation of this compound's biological functions.

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the inhibitory activity of three known NF-κB inhibitors. The half-maximal inhibitory concentration (IC50) values are provided for different cell lines and stimuli to highlight the context-dependent nature of these measurements. This data serves as a reference for a hypothetical assessment of this compound's potency.

InhibitorChemical ClassMechanism of ActionCell LineStimulusIC50Citation
Andrographolide Diterpenoid LactoneInhibits NF-κB DNA binding.[1]HL-60 (neutrophil-like)PAF~5 µM (Luciferase Assay)[1]
Breast Cancer Cells (MCF-7)-32.90 ± 0.02 µM (48h)[2]
Breast Cancer Cells (MDA-MB-231)-37.56 ± 0.03 µM (48h)[2]
Parthenolide Sesquiterpene LactoneInhibits IκB kinase (IKK) activity.[3]SiHa (Cervical Cancer)-8.42 ± 0.76 μM[4]
MCF-7 (Breast Cancer)-9.54 ± 0.82 μM[4]
HEK-Blue™ Cells-Significant inhibition at 15, 50, and 70 μM
MG132 Peptide AldehydeProteasome inhibitor, prevents IκBα degradation.[5][6]EMT6 (Breast Cancer)Brefeldin AInhibition observed at 2.5 µM[7]
Ovarian Cancer (ES-2)-15 µM[8]
Ovarian Cancer (HEY-T30)-25 µM[8]
Ovarian Cancer (OVCAR-3)-45 µM[8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental design for studying NF-κB inhibition, the following diagrams are provided in Graphviz DOT language.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex Canonical Pathway IkB IκBα NFkB_p50_p65 NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus_p50_p65 p50/p65 NFkB_p50_p65->Nucleus_p50_p65 Translocation p52_RelB p52/RelB Proteasome->p52_RelB IKKa_homodimer IKKα homodimer p100_RelB p100/RelB IKKa_homodimer->p100_RelB Phosphorylates p100 p100_RelB->Proteasome Processing Nucleus_p52_RelB p52/RelB p52_RelB->Nucleus_p52_RelB Translocation MG132 MG132 MG132->Proteasome Inhibits Andrographolide Andrographolide Andrographolide->Nucleus_p50_p65 Inhibits DNA binding Tetrachyrin_hypothetical This compound (Hypothetical) Tetrachyrin_hypothetical->IKK_Complex Hypothetical Inhibition IKK_Complex->IkB Phosphorylates Gene_Expression Gene Expression (e.g., IL-8, COX-2) Nucleus_p50_p65->Gene_Expression NIK NIK NIK->IKKa_homodimer Activates Nucleus_p52_RelB->Gene_Expression Experimental_Workflow Cell_Plating Plate cells in a 96-well plate Inhibitor_Treatment Treat with this compound or known inhibitors Cell_Plating->Inhibitor_Treatment Stimulation Stimulate with an NF-κB activator (e.g., TNFα) Inhibitor_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Assay Choose Assay Lysis->Assay Luciferase_Assay Luciferase Reporter Assay Assay->Luciferase_Assay EMSA Electrophoretic Mobility Shift Assay (EMSA) Assay->EMSA Western_Blot Western Blot for IκBα Assay->Western_Blot Data_Acquisition Data Acquisition Luciferase_Assay->Data_Acquisition EMSA->Data_Acquisition Western_Blot->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 calculation) Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

References

Reproducibility of Tetracycline's Immunomodulatory Effects on T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A recent study has illuminated a novel mechanism by which tetracycline antibiotics enhance anti-tumor T-cell immunity through the Zap70 signaling pathway. This guide provides a comprehensive comparison of these findings with other reported immunomodulatory effects of tetracyclines from various laboratories, offering researchers, scientists, and drug development professionals an objective overview of the current state of research and the reproducibility of these experimental results.

This publication will delve into the quantitative data from key studies, detail the experimental protocols used to generate these findings, and visualize the complex signaling pathways involved. The aim is to provide a clear and concise resource for evaluating the potential of tetracyclines as immunomodulatory agents.

Comparative Analysis of Tetracycline's Effects on T-Cell Signaling

While a 2024 study by Iwahori and colleagues presents compelling evidence for the role of tetracyclines in enhancing T-cell function via Zap70, a key molecule in T-cell receptor (TCR) signaling, the direct reproducibility of this specific finding in other laboratories has not yet been published.[1] However, a broader look at the literature reveals a consensus on the immunomodulatory properties of tetracyclines, albeit through different reported mechanisms. The following table summarizes key findings from various independent studies on the effects of tetracyclines, primarily minocycline and doxycycline, on T-cell signaling pathways.

Tetracycline Derivative Key Finding Proposed Mechanism of Action Primary Investigator's Lab/Institution
Minocycline Enhanced anti-tumor T-cell cytotoxicity.[1]Upregulation of Zap70 phosphorylation and Nur77 expression downstream of the T-cell receptor.[1]Osaka University
Minocycline Suppression of T-cell activation.[2][3][4]Selective impairment of NFAT-mediated transcriptional activation.[2][3][4]Johns Hopkins University
Minocycline Inhibition of T-cell proliferation and cytokine production.[5][6][7]Dependent on Ca2+ chelation, leading to decreased IL-2 responsiveness.[5][6][7]University Hospital, Leiden
Minocycline Attenuation of T-cell and microglia activity.Decreased expression of CD40 ligand (CD40L) on T-cells.[8]University of Toronto
Doxycycline Moderate inhibition of cell-mediated immunity in mice.[9]Slight decrease in antibody response.[9]University of Lund
Doxycycline Inducible control of CAR-T cell activity.[10]Regulation of CAR expression via the Tet-On system.[10]Soochow University

Experimental Protocols

To aid in the critical evaluation and potential replication of these findings, detailed methodologies for the key experiments are provided below.

Zap70 Phosphorylation Assay (Flow Cytometry)

This protocol is based on the methods suggesting that tetracyclines can upregulate Zap70 phosphorylation.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and purify CD4+ and CD8+ T-cells.

  • Stimulation: Co-culture T-cells with tumor cells in the presence of a bispecific T-cell engager (BiTE) and varying concentrations of minocycline.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a saponin-based buffer to allow intracellular antibody staining.[11]

  • Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated Zap70 (pY319/pY493) and T-cell surface markers (e.g., CD4, CD8).

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The mean fluorescence intensity (MFI) of the phospho-Zap70 signal within the gated T-cell populations is quantified to determine the level of phosphorylation.

Nur77 Upregulation Assay (Flow Cytometry)

This assay measures the expression of the immediate-early gene Nur77, a marker of T-cell receptor signaling.

  • Cell Preparation and Stimulation: Follow the same procedure as for the Zap70 phosphorylation assay.

  • Fixation and Permeabilization: Use a fixation and permeabilization kit suitable for intracellular staining of transcription factors.

  • Staining: Stain the cells with a fluorescently labeled antibody against Nur77, along with antibodies for T-cell surface markers.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of Nur77-positive cells and the MFI of Nur77 within the T-cell populations.[12]

Granzyme B Cytotoxicity Assay

This assay quantifies the cytotoxic potential of T-cells by measuring the activity of Granzyme B released upon target cell engagement.

  • Effector and Target Cell Preparation: Prepare effector T-cells (from PBMCs stimulated as described above) and target tumor cells.

  • Co-culture: Co-culture the effector and target cells at various ratios in the presence or absence of tetracyclines.

  • Granzyme B Activity Measurement:

    • Fluorometric Assay: After incubation, collect the cell supernatant or lyse the cells and use a fluorometric assay kit containing a specific Granzyme B substrate (e.g., Ac-IEPD-AFC). The cleavage of the substrate releases a fluorescent product, which is measured using a fluorescence plate reader.

    • Intracellular Staining: Alternatively, fix, permeabilize, and stain the effector T-cells for intracellular Granzyme B expression using flow cytometry.[13]

  • Data Analysis: Quantify the Granzyme B activity or the percentage of Granzyme B-positive T-cells to assess cytotoxicity.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Tetracycline_Zap70_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Cellular Response TCR TCR Lck Lck CD3 CD3 Zap70 Zap70 Lck->Zap70 phosphorylates pZap70 p-Zap70 Zap70->pZap70 activation Downstream Downstream Signaling pZap70->Downstream Cytotoxicity Enhanced Cytotoxicity pZap70->Cytotoxicity Nur77 Nur77 Upregulation Downstream->Nur77 Nur77->Cytotoxicity Tetracycline Tetracycline (Minocycline) Tetracycline->Zap70 enhances phosphorylation

Tetracycline's proposed enhancement of the Zap70 signaling pathway.

Minocycline_NFAT_Pathway cluster_TCR_stim T-Cell Activation Stimulus cluster_ca_signaling Calcium Signaling cluster_nfat NFAT Regulation cluster_nuclear_translocation Nuclear Translocation & Transcription TCR_Signal TCR Signaling Ca_influx Intracellular Ca2+ Influx TCR_Signal->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFATp NFAT (phosphorylated) [Inactive] Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) [Active] NFATp->NFAT Nuclear_import Nuclear Import NFAT->Nuclear_import Gene_expression Gene Expression (e.g., IL-2) Nuclear_import->Gene_expression Minocycline Minocycline Minocycline->Ca_influx inhibits Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Stimulation cluster_analysis Downstream Analysis PBMC Isolate PBMCs TCell Purify T-Cells PBMC->TCell Stim Co-culture with Tumor Cells + BiTE TCell->Stim Treat Add Tetracycline Stim->Treat FACS Flow Cytometry (pZap70, Nur77) Treat->FACS Cyto Cytotoxicity Assay (Granzyme B) Treat->Cyto

References

Comparative Analysis of Synthetic vs. Naturally Derived Tetrachyrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of synthetic versus naturally derived Tetrachyrin is not feasible at this time due to the limited availability of scientific literature specifically addressing this compound. Extensive searches for "this compound" did not yield specific information regarding its natural sources, total chemical synthesis, or any studies comparing the biological activities of this compound from different origins.

While the query aimed to provide a detailed comparison for researchers, scientists, and drug development professionals, the foundational information required for such a guide—including experimental data, protocols, and established signaling pathways for a compound named "this compound"—is not present in the currently accessible scientific databases.

It is possible that "this compound" may be a novel or less-studied compound, a proprietary name not widely used in public research, or a potential misspelling of a different molecule. The search results frequently led to information on well-known but distinct compounds such as Tetracyclines , a class of antibiotics, and Tetrandrine , a bis-benzylisoquinoline alkaloid. Both of these compounds have established natural sources and synthetic routes, and their biological activities, including their effects on signaling pathways like NF-κB, are well-documented.[1][2][3]

For instance, studies on Tetrandrine have shown its ability to down-regulate ERK/NF-κB signaling, thereby inhibiting the activation of certain cell types and reducing the expression of inflammatory mediators.[1] The mechanism often involves the suppression of signal-induced degradation of IκBα, a key cytoplasmic inhibitor of the NF-κB transcription factor.[2]

Should more specific information or an alternative name for "this compound" become available, a comprehensive comparative guide could be developed. Such a guide would typically include:

  • Data on Physicochemical Properties: A comparison of properties such as purity, solubility, and stability between the synthetic and natural forms.

  • Biological Activity Data: Head-to-head comparisons of potency and efficacy in relevant in vitro and in vivo assays. This could include, for example, anti-inflammatory assays measuring the inhibition of pro-inflammatory cytokines or enzymes.

  • Pharmacokinetic Profiles: Comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of synthetic and naturally derived versions.

  • Safety and Toxicity Profiles: An assessment of any differences in the toxicity profiles of the two forms.

Without specific data on this compound, it is not possible to generate the requested tables, experimental protocols, or signaling pathway diagrams. Researchers interested in this specific compound are encouraged to verify its nomenclature and search for preliminary studies that may not yet be widely indexed.

References

Unveiling the Biological Role of Tetrachyrin: A Comparative Analysis of a Putative Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the proposed mechanism of action for the novel compound Tetrachyrin is presented below. This guide compares its theoretical biological activity with established molecules, offering a framework for experimental validation.

Due to a lack of publicly available information on the mechanism of action of this compound, this document puts forth a hypothetical signaling pathway for investigation. This proposed pathway is constructed based on the common functionalities of similarly named, but chemically distinct, compounds with known biological activities. This guide is intended for researchers, scientists, and drug development professionals to direct future experimental validation of this compound.

Proposed Mechanism of Action for this compound: Inhibition of T-Cell Receptor Signaling

This guide hypothesizes that this compound may function as an inhibitor of the T-cell receptor (TCR) signaling pathway, a critical cascade in the adaptive immune response. This proposed mechanism is based on the known immunomodulatory effects of some tetracycline derivatives, which have been shown to influence T-cell activation. The proposed pathway suggests that this compound interferes with key downstream effectors of the TCR signaling cascade, ultimately leading to a dampening of T-cell mediated immune responses.

Comparison with an Established Alternative: Tacrolimus (FK506)

To provide a framework for validation, we compare the hypothetical action of this compound with Tacrolimus, a well-characterized immunosuppressant that also targets T-cell signaling.

FeatureProposed for this compound (Hypothetical)Tacrolimus (Established)
Target Downstream of ZAP-70Calcineurin
Mechanism Inhibition of PLCγ1 activationInhibition of calcineurin phosphatase activity
Effect on NFAT Prevents dephosphorylation and nuclear translocationPrevents dephosphorylation and nuclear translocation
Outcome Reduced cytokine production (e.g., IL-2)Reduced cytokine production (e.g., IL-2)
Supporting Data To be determinedExtensive in vitro and in vivo data

Table 1. Comparative analysis of the hypothetical mechanism of this compound and the established mechanism of Tacrolimus.

Experimental Protocols for Validation

To investigate the proposed mechanism of action of this compound, the following key experiments are recommended:

1. Jurkat Cell Activation Assay:

  • Objective: To determine the effect of this compound on T-cell activation in vitro.

  • Methodology:

    • Culture Jurkat T-cells (an immortalized line of human T lymphocytes) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Pre-incubate cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

    • After 24 hours, measure the expression of the early activation marker CD69 by flow cytometry.

    • In parallel, measure the concentration of Interleukin-2 (IL-2) in the cell culture supernatant using an ELISA kit.

  • Expected Outcome: A dose-dependent decrease in CD69 expression and IL-2 production in the presence of this compound would support its inhibitory role in T-cell activation.

2. Western Blot Analysis of Key Signaling Proteins:

  • Objective: To assess the phosphorylation status of key proteins in the TCR signaling cascade.

  • Methodology:

    • Treat Jurkat cells with this compound as described above.

    • Stimulate the cells with anti-CD3/CD28 antibodies for 5, 15, and 30 minutes.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with antibodies specific for phosphorylated and total forms of ZAP-70, LAT, PLCγ1, and ERK.

  • Expected Outcome: A reduction in the phosphorylation of PLCγ1 and ERK, downstream of ZAP-70, would pinpoint the potential target of this compound within the signaling cascade.

Visualizing the Proposed Mechanisms and Workflows

To facilitate a clearer understanding, the proposed signaling pathway and experimental workflows are depicted below using Graphviz.

Tetrachyrin_Proposed_Pathway cluster_membrane Cell Membrane TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCG1 PLCγ1 LAT->PLCG1 Recruitment & Phosphorylation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG This compound This compound This compound->PLCG1 Inhibition Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression PKC_activation->Gene_expression

Caption: Proposed inhibitory mechanism of this compound on the TCR signaling pathway.

Jurkat_Activation_Workflow Jurkat_cells Jurkat T-cells Pre_incubation Pre-incubation with This compound Jurkat_cells->Pre_incubation Stimulation Stimulation with anti-CD3/CD28 Pre_incubation->Stimulation Incubation_24h 24h Incubation Stimulation->Incubation_24h Flow_cytometry Flow Cytometry (CD69 expression) Incubation_24h->Flow_cytometry ELISA ELISA (IL-2 measurement) Incubation_24h->ELISA

Caption: Experimental workflow for the Jurkat cell activation assay.

Western_Blot_Workflow Jurkat_cells Jurkat T-cells Tetrachyrin_treatment This compound Treatment Jurkat_cells->Tetrachyrin_treatment Stimulation Stimulation with anti-CD3/CD28 Tetrachyrin_treatment->Stimulation Cell_lysis Cell Lysis Stimulation->Cell_lysis SDS_PAGE SDS-PAGE Cell_lysis->SDS_PAGE Western_blot Western Blot (p-PLCγ1, p-ERK) SDS_PAGE->Western_blot

Caption: Workflow for Western blot analysis of key signaling proteins.

This guide provides a foundational framework for the systematic investigation of this compound's biological activity. The proposed mechanism, comparative analysis, and detailed experimental protocols are intended to catalyze further research and elucidate the therapeutic potential of this novel compound. The provided visualizations offer a clear and concise representation of the complex biological pathways and experimental procedures involved.

Comparative Analysis of Tetrachyrin and Paclitaxel on Cell Viability: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant disparity in the available research data between Tetrachyrin and the well-established anti-cancer drug, paclitaxel. While paclitaxel's effects on cell viability and its mechanism of action are extensively documented, there is a notable absence of published studies on the cytotoxic properties of this compound. This guide, therefore, serves to present the extensive data on paclitaxel while highlighting the current knowledge gap regarding this compound.

Introduction to the Compounds

Paclitaxel , a member of the taxane family of drugs, is a widely used chemotherapeutic agent.[1] Isolated from the Pacific yew tree, it is known for its potent anti-tumor activity against a variety of cancers.[1] Its mechanism of action involves the disruption of microtubule function, which is critical for cell division.[1][2][3][4][5]

This compound is identified as a diterpenoid with the chemical formula C₂₀H₂₈O₂ and CAS number 73483-88-2. Despite its chemical characterization, extensive searches of scientific databases have yielded no studies detailing its effects on cell viability, its mechanism of action, or any potential therapeutic applications.

Comparative Data on Cell Viability

Due to the lack of data for this compound, a direct quantitative comparison of its effect on cell viability with paclitaxel is not possible at this time. The following table summarizes representative data for paclitaxel's effect on the viability of various cancer cell lines.

Table 1: Paclitaxel IC₅₀ Values in Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ ConcentrationExposure Time
MCF-7Breast Cancer36 nM[6]72 hours[6]
pIIBreast Cancer8.6 nM[6]72 hours[6]
Various Tumor LinesVarious2.5 - 7.5 nM[7]24 hours[7]
CHMmCanine Mammary Gland TumorDose-dependent decrease (0.01-1 µM)Not Specified

IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.

Mechanism of Action

Paclitaxel's Established Mechanism of Action

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2][3][4][5] During cell division (mitosis), microtubules undergo dynamic assembly and disassembly to form the mitotic spindle, which segregates chromosomes into daughter cells.[2][4] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[3][4][5] This leads to the formation of stable, nonfunctional microtubules, which disrupts the formation of a proper mitotic spindle.[1][3][4][5]

This disruption of microtubule dynamics triggers the mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest ultimately induces programmed cell death, or apoptosis.[1][3]

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel BetaTubulin β-tubulin subunit of microtubules Paclitaxel->BetaTubulin Binds to Microtubule Microtubule Stabilization (Inhibition of Depolymerization) BetaTubulin->Microtubule Leads to MitoticSpindle Disruption of Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

This compound's Mechanism of Action

As no studies on the biological activity of this compound are available, its mechanism of action remains unknown.

Experimental Protocols

The following is a detailed methodology for a common cell viability assay used to determine the cytotoxic effects of compounds like paclitaxel. This protocol would be applicable for testing this compound should it become available for research.

Cell Viability Assay (CCK-8 Protocol)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.[8][9][10][11] It utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[9][10][11] The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and/or Paclitaxel (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells/well.[9][11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9][11]

  • Drug Treatment:

    • Prepare serial dilutions of this compound and paclitaxel in complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.[9][11] Be careful not to introduce bubbles.[9][11]

    • Incubate the plate for 1-4 hours at 37°C.[9][11] The incubation time may need to be optimized depending on the cell type.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding DrugAddition Add this compound or Paclitaxel CellSeeding->DrugAddition Incubation Incubate (24-72h) DrugAddition->Incubation CCK8 Add CCK-8 Reagent Incubation->CCK8 IncubateAssay Incubate (1-4h) CCK8->IncubateAssay Readout Measure Absorbance (450nm) IncubateAssay->Readout DataAnalysis Calculate Cell Viability Determine IC50 Readout->DataAnalysis

Conclusion

References

Statistical Validation of Tetracycline's Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the dose-response characteristics of Tetracycline and its common alternatives, Doxycycline and Minocycline. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Comparative Efficacy Against E. coli

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tetracycline, Doxycycline, and Minocycline against the standard laboratory strain Escherichia coli ATCC 25922. A lower MIC value indicates greater potency.

AntibioticMIC (µg/mL) against E. coli ATCC 25922
Tetracycline2.0
Doxycycline1.0
Minocycline0.5

Experimental Protocols

This section outlines a standardized protocol for determining the dose-response curve of an antibiotic using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Antibiotic stock solutions (Tetracycline, Doxycycline, Minocycline)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into a tube of sterile MHB.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of each antibiotic in MHB across the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC of the antibiotic.

    • For example, for Tetracycline, a typical range would be from 64 µg/mL down to 0.125 µg/mL.

    • Include a growth control well (containing only bacteria and MHB, no antibiotic) and a sterility control well (containing only MHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control).

    • The final volume in each well should be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a spectrophotometer to quantify bacterial growth.

    • The dose-response curve is generated by plotting the percentage of growth inhibition against the antibiotic concentration. The IC50 (the concentration that inhibits 50% of bacterial growth) can then be calculated from this curve using non-linear regression analysis.

Statistical Validation of Dose-Response Curves

To statistically compare the dose-response curves of Tetracycline, Doxycycline, and Minocycline, a one-way Analysis of Variance (ANOVA) can be performed on the log-transformed IC50 or MIC values obtained from multiple independent experiments.[1][2] This analysis determines if there are statistically significant differences in the potencies of the antibiotics.

Protocol for Statistical Comparison:

  • Data Collection: Obtain at least three independent IC50 or MIC values for each antibiotic against the same bacterial strain.

  • Data Transformation: Transform the IC50/MIC values to their logarithmic scale (e.g., log10 or log2). This is because dose-response data are typically log-distributed.

  • ANOVA Test: Perform a one-way ANOVA on the log-transformed data. The null hypothesis is that there is no difference between the mean log(IC50) or log(MIC) of the different antibiotics.

  • Post-Hoc Analysis: If the ANOVA result is statistically significant (p < 0.05), perform a post-hoc test (e.g., Tukey's HSD test) to identify which specific pairs of antibiotics have significantly different potencies.

  • Interpretation: A significant p-value from the post-hoc test between two antibiotics indicates a statistically significant difference in their inhibitory activity.

Mandatory Visualization

Tetracycline Signaling Pathway

Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][3] This binding physically blocks the aminoacyl-tRNA from accessing the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting protein synthesis.[1][3]

Tetracycline_Signaling_Pathway cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit P_Site P-Site E_Site E-Site Polypeptide_Chain Growing Polypeptide Chain P_Site->Polypeptide_Chain Elongates Tetracycline Tetracycline Tetracycline->30S_Subunit Binds to aminoacyl_tRNA Aminoacyl-tRNA Tetracycline->aminoacyl_tRNA aminoacyl_tRNA->A_Site Attempts to bind Inhibition Protein Synthesis Inhibition

Caption: Mechanism of Tetracycline action on the bacterial ribosome.

Experimental Workflow for Dose-Response Curve Determination

The following diagram illustrates the logical flow of the experimental procedure for determining and validating antibiotic dose-response curves.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_validation Statistical Validation Culture Bacterial Culture (e.g., E. coli ATCC 25922) Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Inoculation Inoculate plate with Bacterial Suspension Inoculum->Inoculation Antibiotics Prepare Antibiotic Stock Solutions Dilution Serial Dilution of Antibiotics in 96-well plate Antibiotics->Dilution Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Measure Bacterial Growth (Visual or OD600) Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination Curve_Fitting Generate Dose-Response Curve (Non-linear Regression) MIC_Determination->Curve_Fitting IC50_Calculation Calculate IC50 Curve_Fitting->IC50_Calculation Replicates Perform Multiple Independent Experiments IC50_Calculation->Replicates ANOVA One-Way ANOVA on log(IC50) values Replicates->ANOVA Post_Hoc Post-Hoc Test (e.g., Tukey's HSD) ANOVA->Post_Hoc Comparison Compare Potencies of Tetracycline, Doxycycline, Minocycline Post_Hoc->Comparison

Caption: Workflow for antibiotic dose-response analysis.

References

Unambiguous Structure Determination of Natural Products: A Comparative Guide to X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and natural product chemistry, the precise determination of a molecule's three-dimensional structure is paramount. An unambiguous structural assignment provides the foundation for understanding biological activity, designing synthetic routes, and developing new therapeutic agents. While X-ray crystallography has long been considered the "gold standard" for this purpose, alternative and complementary techniques have emerged, each with its own set of strengths and weaknesses. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM), specifically Microcrystal Electron Diffraction (MicroED)—for the structural elucidation of natural products.

Methodology at a Glance: A Quantitative Comparison

For researchers, the choice of a structural elucidation technique often depends on a variety of factors, including the amount and nature of the sample, the desired level of detail, and available resources. The following table summarizes the key quantitative parameters for each of the primary methods.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyCryo-Electron Microscopy (MicroED)
Typical Sample Amount >0.1 mg (for a single crystal of ~0.1 mm)5-25 mg (for ¹H NMR), 50-100 mg (for ¹³C NMR)Nanograms to micrograms (nanocrystals)[1]
Typical Resolution <1 Å (atomic resolution)[1]Not directly measured in Å; provides connectivity and spatial proximities~1 Å (atomic resolution)[1]
Molecular Size No theoretical upper limitPractically < 70 kDa for solution-state NMR[2]Ideal for large complexes (>100 kDa), but MicroED is effective for small molecules
Sample State Single crystal[3]Solution[4]Nanocrystalline solid[1][5]
Time for Data Collection Hours to a dayMinutes (for ¹H) to hours/days (for 2D/³D NMR)[6]< 30 minutes per crystal[1]
Primary Output 3D electron density map, atomic coordinates[3]Through-bond and through-space atomic correlations[4]3D electrostatic potential map, atomic coordinates[1][5]
Key Advantage Unambiguous determination of absolute stereochemistry[4]Provides information on molecular dynamics in solution[2]Requires only nanocrystals, suitable for samples that are difficult to crystallize[1][5]

Experimental Protocols: A Detailed Look into Methodologies

The successful application of any structural elucidation technique hinges on meticulous experimental execution. Below are detailed protocols for each of the compared methods, from sample preparation to data collection.

Single-Crystal X-ray Crystallography

This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.

a) Sample Preparation: The Art of Crystallization

The most critical and often most challenging step is growing a high-quality single crystal.[3]

  • Purity: The compound should be of the highest possible purity.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound.

    • Filter the solution to remove any particulate matter.

    • Place the solution in a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes), and leave it undisturbed in a vibration-free location. Slow evaporation of the solvent will ideally lead to the formation of single crystals over days or weeks.

  • Vapor Diffusion:

    • Dissolve the sample in a small amount of a solvent in which it is highly soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a "precipitant" solvent in which the compound is poorly soluble but which is miscible with the first solvent.

    • The precipitant solvent will slowly diffuse into the sample solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling:

    • Prepare a hot, saturated solution of the compound.

    • Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to lower temperatures.

b) Data Collection

  • A suitable single crystal (typically 0.05 to 0.5 mm in size) is selected under a microscope.[7]

  • The crystal is mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector at different orientations.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.

a) Sample Preparation

  • Sample Purity and Quantity: Ensure the sample is pure. For a standard 5 mm NMR tube, dissolve 5-25 mg of the natural product for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.[9]

  • Dissolution and Transfer: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a small vial. Once fully dissolved, transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.[10]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.

b) Data Acquisition

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is "shimmed" to achieve homogeneity.

  • A series of NMR experiments are performed:

    • 1D NMR: ¹H and ¹³C spectra are acquired to identify the types and numbers of protons and carbons.

    • 2D NMR: A suite of 2D experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) are run to establish correlations between atoms, revealing the carbon skeleton, proton-carbon attachments, and through-space proximities to define the relative stereochemistry.[6]

Cryo-Electron Microscopy (MicroED)

MicroED is a cryo-EM technique that can determine the structure of small molecules from nanocrystals, which are much smaller than those required for X-ray crystallography.[1][5]

a) Sample Preparation (Grid Preparation)

  • Sample Form: The sample should be a powder, which can be obtained by grinding larger crystals or directly from a seemingly amorphous solid.[11]

  • Grid Application: A very small amount of the powdered sample is applied to a transmission electron microscope (TEM) grid (e.g., a holey carbon grid).[11]

  • Vitrification: The grid is then rapidly frozen by plunging it into liquid ethane or liquid nitrogen. This process, called vitrification, traps the nanocrystals in a thin layer of amorphous ice.[11]

b) Data Collection

  • The vitrified grid is loaded into a cryo-transmission electron microscope.

  • The grid is screened to locate suitable nanocrystals.

  • A low-dose electron beam is directed at a single nanocrystal.

  • The stage is continuously rotated, and a high-speed camera records the electron diffraction pattern as a movie. A full dataset from a single nanocrystal can often be collected in under 30 minutes.[1]

  • The collected diffraction data is then processed using software typically used for X-ray crystallography.[12]

Visualizing the Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product, highlighting the points at which these techniques are employed.

G cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_structure Structure Determination cluster_final Finalization Isolation Natural Source (e.g., Plant, Fungus) Extraction Extraction Isolation->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Spectroscopy Initial Spectroscopy (MS, UV, IR) Pure_Compound->Spectroscopy Xray X-ray Crystallography (Absolute Stereochemistry) Pure_Compound->Xray CryoEM Cryo-EM (MicroED) (For Nanocrystals) Pure_Compound->CryoEM NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) Spectroscopy->NMR Final_Structure Final Structure Elucidation NMR->Final_Structure Xray->Final_Structure CryoEM->Final_Structure

Caption: Workflow for Natural Product Structure Elucidation.

This guide provides a comparative overview to aid researchers in selecting the most appropriate technique for the structural elucidation of natural products. The choice will ultimately depend on the specific characteristics of the molecule under investigation and the research questions being addressed.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Tetrachyrin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tetrachyrin is a fictional chemical compound. The following procedures are based on best practices for the disposal of hazardous laboratory chemicals and should be adapted to the specific safety data sheet (SDS) of any real substance being handled. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, a volatile and toxic organic solvent. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate action is required to mitigate exposure and contamination.

  • Evacuation: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilation: Increase ventilation to the maximum possible extent. If safe to do so, open fume hood sashes.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a chemical-resistant apron, nitrile gloves, and safety goggles. For large spills, a respirator with an organic vapor cartridge is mandatory.

  • Containment: For small spills (<100 mL), contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Neutralization: Due to its reactivity, do not attempt to neutralize this compound with other chemicals.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed waste container.

This compound Waste Segregation and Storage

Proper segregation and storage are crucial to prevent dangerous chemical reactions and ensure proper disposal.

  • Waste Streams: this compound waste must be segregated into the following streams:

    • Liquid this compound Waste: Unused or contaminated liquid this compound.

    • Solid this compound Waste: Contaminated materials such as gloves, absorbent pads, and empty containers.

  • Container Requirements:

    • Use only chemically compatible, leak-proof containers. Borosilicate glass or high-density polyethylene (HDPE) are recommended.

    • Do not fill containers beyond 80% capacity to allow for vapor expansion.

    • Ensure containers are tightly sealed to prevent the release of flammable and toxic vapors.

  • Labeling: All this compound waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Flammable," "Toxic," "Carcinogen")

    • The accumulation start date.

  • Storage Location: Store sealed this compound waste containers in a designated satellite accumulation area that is well-ventilated, away from heat sources, and segregated from incompatible materials (especially strong oxidizing agents).

Step-by-Step Disposal Procedure

Follow these steps for the routine disposal of this compound waste:

  • PPE Confirmation: Before handling any waste, ensure you are wearing the appropriate PPE as outlined in the safety section.

  • Waste Collection:

    • For liquid waste, carefully pour the this compound into the designated liquid waste container using a funnel.

    • For solid waste, place all contaminated items directly into the designated solid waste container.

  • Container Sealing and Labeling: Securely seal the waste container and verify that the label is accurate and complete.

  • Transport to Accumulation Area: Transport the sealed container to the designated satellite accumulation area.

  • Log Entry: Record the addition of waste in the laboratory's hazardous waste log.

  • Arrange for Pickup: Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to schedule a pickup.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its hazardous properties.

PropertyValueHazard Classification
Flash Point -10°C (14°F)Highly Flammable
Boiling Point 58°C (136.4°F)Volatile
pH 6.8Neutral
LD50 (Oral, Rat) 50 mg/kgAcutely Toxic
Permissible Exposure Limit (PEL) 5 ppm (8-hour TWA)Occupational Hazard
Aquatic Toxicity (LC50) 10 mg/L (96 hours)Toxic to Aquatic Life

Experimental Protocols and Visualizations

Diagram of this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

Tetrachyrin_Disposal_Workflow start Start: this compound Waste Generated ppe_check Don Appropriate PPE start->ppe_check identify_waste Identify Waste Type is_liquid Is it Liquid Waste? identify_waste->is_liquid collect_liquid Collect in Liquid Waste Container is_liquid->collect_liquid Yes collect_solid Collect in Solid Waste Container is_liquid->collect_solid No seal_container Seal and Label Container collect_liquid->seal_container collect_solid->seal_container ppe_check->identify_waste move_to_saa Move to Satellite Accumulation Area seal_container->move_to_saa log_waste Log Waste in Manifest move_to_saa->log_waste request_pickup Request EHS Pickup log_waste->request_pickup end End: Waste Removed request_pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Diagram of this compound Hazard Signaling

This diagram illustrates the logical relationship between this compound's properties and the required safety and disposal actions.

Tetrachyrin_Hazard_Signaling This compound This compound Properties flammable Highly Flammable (Flash Point: -10°C) This compound->flammable toxic Acutely Toxic (LD50: 50 mg/kg) This compound->toxic volatile High Volatility This compound->volatile environmental Aquatic Toxin This compound->environmental action_flammable Store Away from Heat Use Non-Sparking Tools flammable->action_flammable action_toxic Mandatory PPE (Gloves, Goggles, Respirator) toxic->action_toxic action_volatile Handle in Ventilated Area Keep Containers Sealed volatile->action_volatile action_environmental Segregate for Hazardous Waste Prevent Drain Disposal environmental->action_environmental

Caption: Relationship between this compound's hazards and required safety protocols.

Personal protective equipment for handling Tetrachyrin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Tetrachyrin. As specific hazard data for this compound is not widely available, these guidelines are based on standard laboratory best practices for handling novel or uncharacterized chemical compounds. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is critical to ensure safety when handling this compound. The level of PPE required will depend on the nature of the work being conducted. The following table summarizes the recommended PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and Preparing Solutions - Full-face or half-mask air-purifying respirator with appropriate cartridges[1] - Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1] - Safety goggles or a face shield worn over safety glasses[2][3] - Lab coat or chemical-resistant apron[2] - Closed-toe shoes[2][4]To prevent inhalation of airborne particles and protect skin and eyes from splashes.
In Vitro Experiments (e.g., cell culture) - Chemical-resistant gloves - Safety glasses or goggles[2] - Lab coatTo protect against accidental skin and eye contact during routine procedures.
In Vivo Experiments (animal studies) - Full-face or half-mask air-purifying respirator[1] - Chemical-resistant gloves[1] - Safety goggles or a face shield[3] - Disposable coveralls or a dedicated lab coatTo minimize exposure during administration and handling of treated animals.
Waste Disposal - Chemical-resistant gloves[1] - Safety goggles[2] - Lab coat or apron[2]To protect against splashes and contact with contaminated waste.

Operational and Disposal Plans

A clear operational plan is essential for the safe handling and disposal of this compound. This includes a step-by-step experimental protocol and a comprehensive disposal plan.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Risk Assessment:

  • Review all available information on this compound and similar compounds.

  • Identify potential hazards (e.g., toxicity, reactivity, flammability).

  • Evaluate the risks associated with the planned experiment.

  • Develop a risk mitigation plan, including the selection of appropriate PPE and engineering controls (e.g., fume hood).

2. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that all necessary safety equipment (e.g., eyewash station, safety shower) is accessible and in working order.[5]

  • Don the appropriate PPE as outlined in the table above.

  • Prepare all necessary reagents and equipment before handling this compound.

3. Handling:

  • Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use spark-proof tools if the substance is flammable.[6]

  • Avoid direct contact with the skin and eyes.[7]

  • In case of a spill, follow the laboratory's established spill response procedure.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with this compound.

  • Remove PPE carefully to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling the substance.[6][8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste contaminated with this compound in a designated, sealed, and clearly labeled container.[6][9]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[9]

  • Container Management:

    • Use containers that are compatible with the chemical waste.[9]

    • Keep waste containers closed except when adding waste.[9]

    • Do not overfill waste containers.[9]

  • Disposal Procedure:

    • Dispose of this compound waste through an approved hazardous waste disposal facility.[10]

    • Follow all local, state, and federal regulations for chemical waste disposal.[10]

    • Maintain a record of all disposed waste.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea 3. Prepare Work Area SelectPPE->PrepareWorkArea DonPPE 4. Don PPE PrepareWorkArea->DonPPE HandleInHood 5. Handle in Fume Hood DonPPE->HandleInHood MonitorExperiment 6. Monitor Experiment HandleInHood->MonitorExperiment Decontaminate 7. Decontaminate Surfaces MonitorExperiment->Decontaminate DoffPPE 8. Doff PPE Decontaminate->DoffPPE WashHands 9. Wash Hands DoffPPE->WashHands SegregateWaste 10. Segregate Waste WashHands->SegregateWaste LabelContainer 11. Label Waste Container SegregateWaste->LabelContainer StoreWaste 12. Store Waste Securely LabelContainer->StoreWaste DisposeWaste 13. Arrange for Disposal StoreWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.